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  • Product: 1-(Ethanesulfonyl)azetidine-3-carboxylic acid
  • CAS: 1219828-33-7

Core Science & Biosynthesis

Foundational

1-(Ethanesulfonyl)azetidine-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-(Ethanesulfonyl)azetidine-3-carboxylic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and drug development, the strategic des...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the scaffolds that have garnered significant attention are strained heterocyclic systems, valued for their ability to impart unique three-dimensional conformations and novel physicochemical properties. 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is one such molecule, emerging as a valuable intermediate and structural motif.

This guide provides a comprehensive technical overview of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its core molecular properties, plausible synthetic strategies, analytical characterization, and its underlying significance in the broader context of chemical biology. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices and validating the integrity of the presented protocols.

The molecule itself is a derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid analog. The incorporation of an ethanesulfonyl group onto the azetidine nitrogen fundamentally alters the parent molecule's electronic and steric properties. This modification can influence solubility, metabolic stability, and the capacity for specific intermolecular interactions, making it an attractive component for library synthesis and lead optimization campaigns. Compounds featuring the azetidine moiety are noted for a diverse range of pharmacological activities, including applications in treating central nervous system disorders and acting as anticancer, antibacterial, and anti-inflammatory agents[1]. The rigid, strained four-membered ring introduces a distinct conformational constraint compared to more flexible acyclic or larger ring systems, a feature that can be exploited to enhance binding affinity and selectivity for biological targets[1][2].

Molecular Properties and Characterization

A thorough understanding of a molecule's physicochemical properties is the foundation of its application. For 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, these properties are dictated by the interplay between the polar carboxylic acid, the electron-withdrawing ethanesulfonyl group, and the strained azetidine ring.

Physicochemical Data

The key quantitative data for this compound are summarized below for quick reference.

PropertyValueSource
Molecular Weight 193.22 g/mol [3]
Molecular Formula C₆H₁₁NO₄S[3]
CAS Number 1219828-33-7[3]
Predicted Density 1.47±0.1 g/cm³[3]
Predicted pKa 3.68±0.20[3]
Synonyms 1-(Ethylsulfonyl)azetidine-3-carboxylic acid; 3-Azetidinecarboxylic acid, 1-(ethylsulfonyl)-[3]
Structural Elucidation

The structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is defined by a central four-membered azetidine ring. The nitrogen atom is functionalized with an ethanesulfonyl group, and a carboxylic acid is attached at the 3-position of the ring.

Caption: 2D structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid.

Spectroscopic Profile (Predicted)

While specific experimental data requires direct measurement, a predicted spectroscopic profile can be inferred from the known behavior of its constituent functional groups.

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the rigid ring system. Protons on the azetidine ring (CH₂ and CH groups) would likely appear as multiplets in the 3.0-4.5 ppm range. The ethyl group of the sulfonyl moiety would present as a quartet (CH₂) around 3.2 ppm and a triplet (CH₃) around 1.3 ppm. The carboxylic acid proton (COOH) would be a broad singlet, typically far downfield (10-12 ppm)[4].

  • ¹³C NMR Spectroscopy: The carboxyl carbon is expected in the 160-185 ppm region[4]. Carbons of the azetidine ring would appear in the 40-60 ppm range, while the ethyl group carbons would be further upfield.

  • Infrared (IR) Spectroscopy: Key signals would include a very broad O-H stretch from the carboxylic acid, spanning approximately 2500-3500 cm⁻¹[4]. A sharp C=O stretch for the carboxylic acid would be present around 1700-1725 cm⁻¹. The sulfonyl group (S=O) would exhibit two characteristic strong stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Synthesis and Mechanistic Rationale

The synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is most logically achieved via the N-sulfonylation of a suitable azetidine-3-carboxylic acid precursor. The choice of starting material and reagents is critical for achieving high yield and purity.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product & Analysis Start Azetidine-3-carboxylic acid (or protected ester) Reaction Step 1: N-Sulfonylation in Aprotic Solvent (DCM) Start->Reaction Reagent Ethanesulfonyl Chloride Reagent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Workup Step 2: Aqueous Workup (Acid/Base Extraction) Reaction->Workup Crude Product Purification Step 3: Purification (Crystallization or Chromatography) Workup->Purification Product 1-(Ethanesulfonyl)azetidine- 3-carboxylic acid Purification->Product Pure Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Sulfonylation

This protocol describes a representative, self-validating procedure for the synthesis of the title compound.

Objective: To synthesize 1-(Ethanesulfonyl)azetidine-3-carboxylic acid from azetidine-3-carboxylic acid.

Materials:

  • Azetidine-3-carboxylic acid (1.0 eq)[5]

  • Ethanesulfonyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling the reaction controls the exothermicity of the addition of the base and sulfonyl chloride, minimizing side product formation.

  • Base Addition: Slowly add triethylamine (2.5 eq) to the suspension. Stir for 15 minutes.

    • Causality: Triethylamine acts as a base to deprotonate both the carboxylic acid and the secondary amine of the azetidine ring, rendering the nitrogen nucleophilic enough to attack the sulfonyl chloride. An excess is used to ensure complete deprotonation and to quench the HCl byproduct formed during the reaction.

  • Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: Dropwise addition prevents a rapid, uncontrolled reaction. The slight excess of the sulfonylating agent ensures the complete consumption of the starting material. Stirring overnight allows the reaction to proceed to completion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Causality: Acidification protonates the carboxylate, making the product soluble in the organic layer and separating it from water-soluble impurities.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Causality: Washing removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Materials Science

The utility of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid stems from its identity as a constrained, non-proteinogenic amino acid analog.

  • Scaffold for Medicinal Chemistry: The azetidine ring is a bioisostere of the pyrrolidine ring found in proline. Its strained nature provides a rigid scaffold that can orient appended functional groups in well-defined vectors, which is highly advantageous for optimizing ligand-receptor interactions[1][2]. L-azetidine-2-carboxylic acid, a related compound, is known to competitively mimic proline during protein synthesis, highlighting the biological relevance of this ring system[2].

  • Modulation of Physicochemical Properties: The N-ethanesulfonyl group is a key modulator. As a strong hydrogen bond acceptor and a non-ionizable, polar group, it can improve aqueous solubility and cell permeability. Furthermore, sulfonamides are generally more resistant to metabolic degradation than many other functional groups, potentially enhancing the pharmacokinetic profile of a drug candidate.

  • Polymer and Materials Science: The bifunctional nature of the molecule (a carboxylic acid and a stable heterocyclic core) makes it a candidate for incorporation into advanced polymers and functional materials. The rigidity of the azetidine ring can influence polymer chain packing and thermal stability[6].

Safety and Handling

Based on available data for the compound, appropriate safety precautions are necessary.

  • Hazards: The compound is listed as harmful if swallowed, causing skin irritation and serious eye irritation. It may also cause respiratory irritation[3].

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C[3].

Conclusion

1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a strategically designed chemical entity with significant potential for advanced scientific applications. Its molecular weight of 193.22 g/mol and unique structural amalgamation of a strained azetidine ring, a carboxylic acid, and an ethanesulfonyl group provide a rich platform for chemical innovation. This guide has detailed its fundamental properties, provided a robust and logical synthetic protocol, and contextualized its importance in medicinal chemistry and beyond. For researchers engaged in the synthesis of novel therapeutics or materials, this molecule represents a valuable and versatile building block, meriting further exploration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13374356, Azetidine-3-carboxylic acid--hydrogen chloride (1/1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21866494, Azetidine-1-carboxylic acid. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid. [Link]

  • ResearchGate. L-Azetidine carboxylic acid and nicotianamine structures. [Link]

  • Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Arch Pharm (Weinheim), 354(11), e2100062. [Link]

  • Yu, K., et al. Research advances in L-azetidine-2-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Materials Science Innovations with Azetidine-3-Carboxylic Acid. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

Exploratory

Technical Guide: 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid and Derivatives

The following technical guide details the chemistry, synthesis, and medicinal application of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid , a critical scaffold in modern drug discovery. Executive Summary 1-(Ethanesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid , a critical scaffold in modern drug discovery.

Executive Summary

1-(Ethanesulfonyl)azetidine-3-carboxylic acid (CAS: 1219828-33-7) is a specialized heterocyclic building block valued for its ability to introduce a rigid, polar, and metabolically stable spacer into pharmaceutical candidates.[1] Structurally, it serves as a constrained bioisostere of


-alanine or 

-aminobutyric acid (GABA) derivatives.

Its primary industrial significance lies in its structural relationship to Baricitinib (Olumiant), a JAK1/JAK2 inhibitor where the 1-(ethylsulfonyl)azetidin-3-yl core is a defining pharmacophore. While Baricitinib utilizes the 3-ylidene-acetonitrile derivative, the carboxylic acid variant discussed here is the versatile entry point for creating amides, esters, and reduced alcohol analogs for broader medicinal chemistry campaigns.

Key Parameter Data
CAS Number 1219828-33-7
Molecular Formula C₆H₁₁NO₄S
Molecular Weight 193.22 g/mol
Core Motif

-Sulfonylated Azetidine
Primary Utility JAK Inhibitor synthesis, Fragment-based Drug Discovery (FBDD)

Structural Analysis & Medicinal Chemistry Utility

The Azetidine Ring Strain

The azetidine ring possesses significant angle strain (~26 kcal/mol), which forces substituents into specific vectors. Unlike flexible linear chains, the 1,3-substitution pattern of this scaffold holds the carboxylic acid (or derivative) and the sulfonamide tail in a fixed distal relationship. This rigidity reduces the entropic penalty upon protein binding.

The Ethanesulfonyl Moiety

The choice of an ethylsulfonyl group over a standard acetyl or methylsulfonyl group is deliberate in medicinal chemistry optimization:

  • Metabolic Stability: Sulfonamides are generally more resistant to amidases and esterases than their carbonyl counterparts.

  • Lipophilicity Modulation: The ethyl group adds slight steric bulk and lipophilicity compared to a methyl group, often improving permeability without compromising solubility.

  • Electronic Effect: The strong electron-withdrawing sulfonyl group reduces the basicity of the azetidine nitrogen to effectively zero, eliminating a potential protonation site and improving oral bioavailability.

Experimental Synthesis Protocols

This section details the synthesis of the core acid and its conversion into key derivatives.

Synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid

Rationale: Direct sulfonylation of the azetidine nitrogen requires careful pH control to neutralize the released HCl without hydrolyzing the sulfonyl chloride reagent.

Protocol A: Schotten-Baumann Conditions (Scale: 1–10 g)

  • Starting Material: Dissolve Azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water .

  • Base Addition: Add NaOH (2.5 eq) and cool the mixture to 0 °C.

  • Sulfonylation: Add Ethanesulfonyl chloride (1.2 eq) dropwise over 30 minutes.

    • Critical Step: Maintain internal temperature < 5 °C to prevent reagent hydrolysis.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (to remove unreacted sulfonyl chloride).

    • Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extract exhaustively with Ethyl Acetate (EtOAc) (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthesis of the Methyl Ester Derivative

Rationale: The ester is often easier to handle and purify by silica chromatography than the free acid.

Protocol B: Sulfonylation of Methyl Azetidine-3-carboxylate

  • Dissolution: Suspend Methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in dry DCM .

  • Base: Add Triethylamine (TEA) or DIPEA (3.0 eq) to liberate the free amine. Cool to 0 °C.

  • Addition: Add Ethanesulfonyl chloride (1.1 eq) dropwise.

  • Quench: After 2 hours at RT, quench with water. Wash with 1M HCl, then Brine.

  • Yield: Quantitative conversion is typical.

Visualization of Synthesis Pathways

The following diagram illustrates the synthesis of the core acid and its divergence into Baricitinib-related intermediates.

SynthesisPathways Start Azetidine-3-carboxylic acid Product 1-(Ethanesulfonyl)azetidine- 3-carboxylic acid Start->Product NaOH, H2O/Dioxane 0°C (Protocol A) Reagent Ethanesulfonyl Chloride (EtSO2Cl) Reagent->Product Ester Methyl Ester Derivative Product->Ester MeOH, H+ Amide Amide Derivatives (Drug Analogs) Product->Amide R-NH2, HATU, DIPEA Baricitinib Baricitinib Core (Nitrile/Ylidene) Ester->Baricitinib HWE Reaction (via Ketone route)

Caption: Synthesis workflow from raw azetidine precursor to the target acid and downstream derivatives.

Derivatization & Applications

Once synthesized, the carboxylic acid serves as a "warhead carrier" or linker.

Amide Coupling (Library Generation)

To attach this core to amines (e.g., in Fragment-Based Drug Discovery):

  • Reagents: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Note: The electron-withdrawing sulfonyl group at position 1 decreases the electron density of the ring, slightly increasing the acidity of the carboxylic acid, making it highly reactive to coupling agents.

Reduction to Alcohol

Target: 1-(Ethanesulfonyl)azetidine-3-methanol

  • Method: React the Methyl Ester (from 3.2) with LiBH₄ in THF.

  • Why LiBH₄? It is milder than LiAlH₄ and tolerates the sulfonamide functionality better, avoiding potential S-N bond cleavage.

Baricitinib Contextualization

While the title compound is a carboxylic acid, it shares the exact 1-(ethylsulfonyl)azetidine ring system with Baricitinib.[2] In the industrial synthesis of Baricitinib:

  • The azetidine ring is typically functionalized at C3 with a ketone or ylidene group before or during the sulfonylation steps.

  • The acid described here represents the "oxidized" state of the C3 position.

  • Significance: Researchers use the acid to synthesize "Baricitinib analogs" where the cyanomethylene group is replaced by amides or esters to probe the active site of JAK kinases for different selectivity profiles.

BaricitinibSAR Core 1-(Ethanesulfonyl)azetidine Core Acid 3-Carboxylic Acid (This Topic) Core->Acid Oxidation State +3 Nitrile 3-Cyanomethylene (Baricitinib Moiety) Core->Nitrile Active Drug Form Amide 3-Carboxamide (Selectivity Probes) Acid->Amide Derivatization

Caption: Structural relationship between the Acid scaffold and the Baricitinib pharmacophore.

References

  • Baricitinib Industrial Synthesis

    • Title: "Process for the preparation of Baricitinib and intermediates thereof."[2][3]

    • Source: World Intellectual Property Organiz
    • URL
  • Azetidine Synthesis Review

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • General Sulfonylation Protocol

    • Title: "Preparation of Sulfonamides
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data

    • Title: "1-(Ethanesulfonyl)azetidine-3-carboxylic acid (CAS 1219828-33-7)."[1]

    • Source: PubChem.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid in Solid-Phase Synthesis

Introduction: The Rigid Capping Motif In the landscape of fragment-based drug discovery (FBDD) and peptidomimetics, 1-(ethanesulfonyl)azetidine-3-carboxylic acid represents a specialized "capping" building block. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigid Capping Motif

In the landscape of fragment-based drug discovery (FBDD) and peptidomimetics, 1-(ethanesulfonyl)azetidine-3-carboxylic acid represents a specialized "capping" building block. Unlike standard amino acids used for chain elongation, this molecule features a secondary amine that is already functionalized with an ethanesulfonyl group.

Consequently, this building block serves two distinct, high-value purposes in Solid-Phase Synthesis (SPS):

  • N-Terminal Capping: It acts as a terminal residue that introduces a conformationally constrained azetidine ring (a proline surrogate) while simultaneously blocking the N-terminus with a metabolically stable sulfonamide.

  • Side-Chain Decoration: It can be coupled to the

    
    -amino group of Lysine or other diamino acids to introduce orthogonal molecular interactions.
    

This guide details the protocols for efficiently coupling this sterically constrained acid to resin-bound amines, ensuring high conversion rates and preventing common pitfalls associated with azetidine chemistry.

Mechanistic Insight & Chemical Logic

Conformational Constraint

The azetidine ring is a four-membered nitrogen heterocycle.[1] When incorporated into a peptide or drug scaffold, it severely restricts the


 and 

torsion angles of the backbone.
  • Comparison to Proline: While Proline is a 5-membered ring that induces turns (often

    
    -turns), the 4-membered azetidine ring introduces a different vector and increased rigidity. This is often used to "lock" bio-active conformations that Proline cannot access.
    
  • Pucker Angle: The azetidine ring exists in a puckered conformation. Substitution at the 3-position (the carboxylic acid) minimizes steric clash but requires efficient activation to overcome the entropic penalty of bringing the incoming nucleophile close to the strained ring.

The Sulfonamide Moiety

The ethanesulfonyl group on the nitrogen renders the amine non-nucleophilic.

  • Chemical Stability: Unlike amide bonds, the sulfonamide bond is resistant to proteolytic cleavage. In the context of SPPS, it is stable to standard Fmoc deprotection conditions (20% Piperidine) and TFA cleavage cocktails.

  • Hydrogen Bonding: The sulfonyl group (

    
    ) acts as a strong hydrogen bond acceptor but lacks a donor, altering the solvation shell and permeability profile of the final compound compared to an acetamide cap.
    

Experimental Protocols

Protocol A: Resin Preparation and Swelling

Prerequisite: Ensure the resin-bound peptide or scaffold has a free, deprotected amine (e.g., after Fmoc removal).

  • Resin Selection: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Swelling:

    • Weigh the required amount of resin.

    • Swell in DCM (Dichloromethane) for 20 minutes. DCM swells polystyrene-based resins better than DMF, exposing internal sites.

    • Wash 3x with DMF (Dimethylformamide) to prepare for the coupling reaction.[2]

Protocol B: Activation and Coupling

Rationale: The carboxylic acid on the azetidine ring is sterically accessible, but the electron-withdrawing nature of the N-sulfonyl group can slightly increase the acidity of the


-protons (though less relevant at C3 than C2). We utilize HATU  for its superior kinetics with hindered secondary acids.

Reagents:

  • Building Block: 1-(Ethanesulfonyl)azetidine-3-carboxylic acid (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents).[2]

  • Base: DIEA (Diisopropylethylamine) (6.0 equivalents).

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Pre-Activation: In a clean vial, dissolve the Building Block and HATU in minimal DMF. Add DIEA. The solution should turn yellow. Allow to activate for exactly 2 minutes. (Do not exceed 5 minutes to avoid potential side reactions).

  • Coupling: Transfer the activated solution to the reaction vessel containing the resin.

  • Agitation: Shake (do not stir with a magnetic bar, which grinds resin) at room temperature for 2 to 4 hours .

    • Note: While standard amino acids couple in 45 mins, the azetidine scaffold benefits from extended time to ensure diffusion into the resin pores.

  • Washing: Drain the resin.[2] Wash with DMF (3x), DCM (3x), and DMF (3x).[2]

Protocol C: Quality Control (The Chloranil Test)

Since the coupling is often to a primary amine, the Kaiser Test (Ninhydrin) is standard. However, if coupling to a secondary amine (e.g., a Proline on the resin), use the Chloranil Test .

  • Positive Result (Incomplete Coupling): Blue/Green beads. -> Repeat Protocol B.

  • Negative Result (Complete Coupling): Colorless/Amber beads. -> Proceed to Cleavage.

Protocol D: Cleavage from Resin[3]
  • Wash: Ensure resin is washed with DCM and dried under nitrogen flow.

  • Cocktail Preparation: Prepare a mixture of TFA/TIPS/H2O (95:2.5:2.5) .

    • TFA: Trifluoroacetic acid (Cleavage agent).[2][3]

    • TIPS: Triisopropylsilane (Scavenger for carbocations).

    • H2O: Scavenger.

  • Incubation: Add cocktail to resin. Shake for 2–3 hours.

  • Isolation: Filter resin.[4] Precipitate filtrate in cold Diethyl Ether. Centrifuge to pellet the crude product.

Visualization: Workflow Diagram

The following diagram illustrates the decision logic for incorporating this capping unit.

G Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash: DMF x3, DCM x3 Deprotect->Wash1 Coupling Coupling Reaction (3-4 Hours, RT) Wash1->Coupling Activation Activate 1-(Ethanesulfonyl)azetidine-3-COOH (HATU / DIEA / DMF) Activation->Coupling Add Reagents QC_Test QC: Kaiser/Chloranil Test Coupling->QC_Test Recouple Re-Couple (Use PyAOP or HOAt) QC_Test->Recouple Positive (Incomplete) FinalWash Final Wash & Dry QC_Test->FinalWash Negative (Complete) Recouple->Coupling Cleavage TFA Cleavage (Product Release) FinalWash->Cleavage

Caption: Step-by-step workflow for N-terminal capping with Azetidine derivatives. Note the critical Quality Control (QC) checkpoint to prevent deletion sequences.

Technical Data & Troubleshooting

Solubility Profile

The ethanesulfonyl group increases polarity but can lead to aggregation in non-polar solvents.

SolventSolubility (mg/mL)Application Note
DMF >100Recommended for coupling reactions.
DCM ModerateUse as co-solvent only if necessary.
DMSO HighUse if building block precipitates in DMF (rare).
Water LowNot suitable for SPPS coupling.
Common Issues and Solutions
  • Issue: Low Coupling Efficiency.

    • Cause: Steric hindrance from the resin-bound peptide (especially if the previous residue is Proline or N-methylated).

    • Solution: Switch from HATU to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is a phosphonium salt that often drives difficult couplings better than uronium salts like HATU. Perform double coupling (2 x 2 hours).

  • Issue: Precipitate Formation during Activation.

    • Cause: High concentration of the sulfonamide salt.

    • Solution: Dilute the activation mixture slightly with NMP (N-methyl-2-pyrrolidone).

References

  • Azetidine-3-carboxylic acid in Drug Discovery

    • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[5]

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Solid Phase Peptide Synthesis (SPPS) Standard Protocols: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
  • Azetidine Conformational Analysis

    • Title: Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.[6]

    • Source: N
    • URL:[Link]

  • Sulfonamide Stability in SPPS

    • Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.[7][8]

    • Source: Diva Portal / ResearchG
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid 1-(Ethanesulfonyl)azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid

1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a crucial building block in contemporary medicinal chemistry. Its rigid four-membered ring system provides a unique conformational constraint, making it a valuable scaffold for the design of novel therapeutics. The ethansulfonyl group imparts specific polarity and metabolic stability, while the carboxylic acid moiety serves as a handle for further chemical modifications. This guide provides a comprehensive overview of a scalable and robust synthetic route to this important intermediate, with a focus on process safety and operational efficiency for kilogram-scale production.

The synthetic strategy detailed herein is designed to be both cost-effective and amenable to industrial production, utilizing readily available starting materials and avoiding hazardous reagents where possible.[1] This application note will provide detailed, step-by-step protocols, causality behind experimental choices, and critical safety considerations for each stage of the synthesis.

Overall Synthetic Strategy

The multi-step synthesis commences with the construction of a protected azetidine core, followed by the introduction of the cyanomethylene group via a Horner-Wadsworth-Emmons reaction. Subsequent deprotection and sulfonylation yield a key nitrile intermediate, which is then hydrolyzed to afford the final carboxylic acid product.

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Introduction of the Cyanomethylene Group cluster_2 Step 3: Deprotection and Sulfonylation cluster_3 Step 4: Hydrolysis to Carboxylic Acid A Benzylamine + Epichlorohydrin B 1-Benzylazetidin-3-ol A->B Cyclization C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Oxidation & Boc Protection D tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate C->D Horner-Wadsworth-Emmons E 2-(Azetidin-3-ylidene)acetonitrile hydrochloride D->E Boc Deprotection F 2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile E->F Sulfonylation G 1-(Ethanesulfonyl)azetidine-3-carboxylic acid F->G Hydrolysis

Caption: Overall synthetic workflow for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid.

Part 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Intermediate C)

This initial phase focuses on the construction of the key azetidinone intermediate. The synthesis begins with the reaction of benzylamine and epichlorohydrin to form 1-benzylazetidin-3-ol, which is then oxidized and protected to yield the desired product.[2]

Protocol 1.1: Synthesis of 1-Benzylazetidin-3-ol (B)

Rationale: This step involves the nucleophilic attack of benzylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The use of water as a solvent makes this a greener and more cost-effective approach.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzylamine107.1530.0 g0.280
Epichlorohydrin92.5230.0 g0.324
Water18.02450 mL-
Sodium Carbonate105.9942.0 g0.396
Acetonitrile41.05485 mL-
Methyl tert-butyl ether (MTBE)88.15320 mL-
Oxalic Acid90.0328.0 g0.311
Ethyl Acetate88.11300 mL-

Procedure:

  • To a solution of benzylamine (30.0 g, 0.280 mol) in water (450 mL), slowly add epichlorohydrin (30.0 g, 0.324 mol) at 0–5 °C.[2]

  • Stir the reaction mixture at 0–5 °C for 16 hours.

  • Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.[2]

  • Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 0.396 mmol) in portions.

  • Heat the mixture to 80–90 °C and stir for 16 hours under reflux.[2]

  • Concentrate the reaction mixture to obtain a viscous white solid.

  • Dissolve the solid in MTBE (180 mL) and slowly add a solution of oxalic acid (28 g, 0.311 mmol) in MTBE (140 mL).

  • Stir the mixture at room temperature for 3 hours and isolate the crude product by filtration.

  • Dissolve the product in ethyl acetate (300 mL) and wash with 10% sodium carbonate solution (3 x 50 mL).

  • Concentrate the organic layer under vacuum to yield 1-benzylazetidin-3-ol as a solid (Expected yield: ~88%).[2]

Safety Precautions:

  • Epichlorohydrin is a carcinogen and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Benzylamine is corrosive. Avoid contact with skin and eyes.

Protocol 1.2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (C)

Rationale: This step involves the oxidation of the secondary alcohol to a ketone and subsequent protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of the subsequent Horner-Wadsworth-Emmons reaction but can be readily removed under acidic conditions.

A detailed, scalable protocol for this specific transformation was not explicitly found in the search results. The following is a generalized procedure based on common organic synthesis practices.

Materials:

ReagentMolar Mass ( g/mol )
1-Benzylazetidin-3-ol163.22
Dess-Martin Periodinane424.14
Dichloromethane (DCM)84.93
Di-tert-butyl dicarbonate (Boc)₂O218.25
Palladium on Carbon (10%)-
Methanol32.04

Procedure:

  • Oxidation: Dissolve 1-benzylazetidin-3-ol in DCM and cool to 0 °C. Add Dess-Martin periodinane portion-wise and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection/Protection: Dissolve the crude 1-benzylazetidin-3-one in methanol. Add (Boc)₂O and a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the benzyl group is cleaved.

  • Purification: Filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography to obtain tert-butyl 3-oxoazetidine-1-carboxylate.

Safety Precautions:

  • Dess-Martin periodinane is a shock-sensitive explosive. Handle with care and avoid grinding.

  • Palladium on carbon is flammable. Handle in an inert atmosphere.

Part 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate D)

This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction to introduce the cyanomethylene group. The HWE reaction is a reliable method for the stereoselective formation of alkenes and is well-suited for large-scale synthesis.[3]

G Phosphonate Diethyl (cyanomethyl)phosphonate Ylide Phosphonate Ylide Phosphonate->Ylide Base Potassium tert-butoxide Base->Phosphonate Deprotonation Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Ylide->Ketone Nucleophilic Attack Product tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Intermediate->Product Elimination

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Protocol 2.1: Horner-Wadsworth-Emmons Reaction

Rationale: The reaction begins with the deprotonation of diethyl (cyanomethyl)phosphonate by a strong base, typically potassium tert-butoxide, to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the ketone (intermediate C) to form an oxaphosphetane intermediate, which then eliminates to give the desired alkene product.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl (cyanomethyl)phosphonate177.1224.8 g0.140
Potassium tert-butoxide solution in THF (1 M)112.21128.5 mL0.129
tert-Butyl 3-oxoazetidine-1-carboxylate (C)171.2020.0 g0.117
Tetrahydrofuran (THF), anhydrous72.11367 mL-

Procedure:

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 0.140 mol) in anhydrous THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 0.129 mol) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 0.117 mol) in anhydrous THF (67 mL) and continue stirring for another 2 hours at -5 °C.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Safety Precautions:

  • Potassium tert-butoxide is a strong base and is highly reactive with water. Handle in a dry, inert atmosphere.[5]

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Part 3: Synthesis of 2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate F)

This part involves the removal of the Boc protecting group followed by the sulfonylation of the azetidine nitrogen.

Protocol 3.1: Boc Deprotection

Rationale: The Boc group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent, to yield the corresponding amine hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (D)194.2336.0 g0.185
Hydrochloric Acid (3 M)36.46252 mL0.756
Acetonitrile41.05396 mL-

Procedure:

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 0.185 mol) in acetonitrile (252 mL), add 3 M hydrochloric acid (252 mL).[6]

  • Stir the mixture at room temperature for 16 hours.[6]

  • Concentrate the reaction mixture under vacuum.

  • Dissolve the residue in acetonitrile (144 mL) and stir for 2 hours at 30 °C.

  • Cool the solution to 5 °C and stir for another 2 hours.

  • Filter the mixture to collect the solid product, 2-(azetidin-3-ylidene)acetonitrile hydrochloride.[6]

Safety Precautions:

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

Protocol 3.2: Sulfonylation

Rationale: The free amine of the azetidine is reacted with ethanesulfonyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form the desired sulfonamide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Azetidin-3-ylidene)acetonitrile hydrochloride130.57(from previous step)~0.185
Acetonitrile41.05432 mL-
Diisopropylethylamine (DIPEA)129.2497.1 mL0.555
Ethanesulfonyl chloride128.5826.3 mL0.278
Dichloromethane (DCM)84.93360 mL-
12.5% aq. Sodium Chloride-180 mL-
Ethyl Acetate88.1136 mL-
n-Heptane100.2148 mL-

Procedure:

  • Dissolve the filter cake from the previous step in acetonitrile (432 mL).

  • Add diisopropylethylamine (97.1 mL) and ethanesulfonyl chloride (26.3 mL) at 15 °C.

  • Stir the reaction mixture for 12 hours at 20 °C.

  • Concentrate the mixture under vacuum and dissolve the residue in dichloromethane (360 mL).

  • Extract with a 12.5% aqueous solution of sodium chloride (180 mL).

  • Concentrate the organic layer under vacuum to afford the crude product.

  • Dissolve the crude product in ethyl acetate (36 mL) and warm to 50 °C.

  • Add n-heptane (48 mL) and cool to 30 °C to induce crystallization.

  • Filter and dry the solid to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Safety Precautions:

  • Ethanesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate PPE.[7]

  • DIPEA is a flammable and corrosive liquid.

Part 4: Hydrolysis to 1-(Ethanesulfonyl)azetidine-3-carboxylic acid (Final Product G)

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Given the potential for side reactions with the sulfonamide group under harsh acidic conditions, a controlled basic hydrolysis is often preferred for scale-up.

Protocol 4.1: Basic Hydrolysis of Nitrile

Rationale: The nitrile is heated under reflux with an aqueous base, such as sodium hydroxide. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )
2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrile (F)186.23
Sodium Hydroxide (10% aq. solution)40.00
Hydrochloric Acid (6 M)36.46
Water18.02

Procedure:

  • In a suitable reactor, suspend 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., HPLC) until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add 6 M hydrochloric acid with vigorous stirring until the pH of the solution is acidic (pH ~2-3), inducing precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 1-(ethanesulfonyl)azetidine-3-carboxylic acid.

  • Dry the final product under vacuum.

Safety Precautions:

  • The hydrolysis reaction can be exothermic. Ensure adequate cooling and controlled addition of acid during the work-up.

  • Handle corrosive solutions (NaOH, HCl) with appropriate PPE.

Data Summary

IntermediateStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield
1-Benzylazetidin-3-olC₁₀H₁₃NO163.22~88%
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.20-
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateC₁₀H₁₄N₂O₂194.23-
2-(1-(Ethanesulfonyl)azetidin-3-ylidene)acetonitrileC₇H₁₀N₂O₂S186.23-
1-(Ethanesulfonyl)azetidine-3-carboxylic acidC₆H₁₁NO₄S193.22-

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of 1-(ethanesulfonyl)azetidine-3-carboxylic acid and its key intermediates. The described protocols are designed for kilogram-scale production, with an emphasis on process safety, efficiency, and the use of readily available materials. By following these guidelines, researchers and drug development professionals can confidently produce this valuable building block for their discovery and development programs.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed. [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BE. NJ.gov. [Link]

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  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. [Link]

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  • SAFETY DATA SHEET. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

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  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

  • Ethanesulfonyl Chloride 594-44-5. Yufeng. [Link]

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  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

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Method

Derivatization of the carboxylic acid group in 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

An Application Guide to the Strategic Derivatization of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a highly valued scaffold. Its strained, three-dimensional structure offers a compelling alternative to more common saturated heterocycles, providing novel vectors for chemical space exploration and improved physicochemical properties. When functionalized with an ethanesulfonyl group at the 1-position and a carboxylic acid at the 3-position, the resulting molecule, 1-(Ethanesulfonyl)azetidine-3-carboxylic acid , becomes a versatile building block for drug discovery programs.

The derivatization of the carboxylic acid moiety is a critical gateway to unlocking the full potential of this scaffold. By converting the acid into a diverse array of amides and esters, researchers can systematically modulate a compound's steric and electronic properties. This fine-tuning is essential for optimizing biological activity, enhancing metabolic stability, improving cell permeability, and refining pharmacokinetic profiles. This guide provides a detailed exploration of the core strategies and laboratory-proven protocols for the derivatization of this key carboxylic acid, grounded in the principles of modern synthetic chemistry.

Core Principle: Activating the Carboxyl Group for Nucleophilic Attack

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally a slow and inefficient process.[1][2] The foundational principle of derivatization, therefore, lies in the activation of the carboxyl group. This is achieved by converting the hydroxyl portion of the carboxyl group into a better leaving group, transforming the molecule into a more reactive intermediate that is readily susceptible to nucleophilic attack.[3][4] The choice of activating agent and reaction conditions is paramount and depends on the stability of the starting materials, the nucleophilicity of the coupling partner, and the desired final product.

Part 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common and pivotal reaction in drug discovery. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. The primary strategy for forming amides from 1-(Ethanesulfonyl)azetidine-3-carboxylic acid involves the use of coupling reagents that generate a highly reactive acyl intermediate in situ.

Methodology Deep Dive: Coupling Reagents and Their Mechanism

The most common method for amide bond formation involves the condensation of a carboxylic acid and an amine, which requires the carboxylic acid to be activated.[3]

  • Carbodiimides (e.g., DCC, DIC, EDAC): These reagents, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] While effective, this intermediate can be unstable and prone to side reactions or racemization. To mitigate this, additives are crucial.

  • Coupling Additives (e.g., HOBt, HOAt): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) act as "activated ester traps." They react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This two-step, one-pot process minimizes side reactions and is highly effective at suppressing racemization.[3][6]

  • Onium Salts (Aminium/Phosphonium, e.g., HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings.[7] They are aminium salts that incorporate the activating agent (like HOAt) directly into their structure. They offer rapid reaction times, high yields, and very low levels of racemization, making them ideal for complex or sterically hindered substrates.[3]

Workflow for Amide Bond Formation

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Purification A Carboxylic Acid C Activated Intermediate (Active Ester) A->C Reaction B Coupling Reagent (e.g., HATU) + Base B->C Activation E Amide Product C->E Nucleophilic Attack D Amine (R-NH2) D->E F Work-up & Purification (Extraction, Chromatography) E->F

Caption: General workflow for amide coupling.

Experimental Protocol: Amide Synthesis using HATU

This protocol describes a general procedure for coupling 1-(Ethanesulfonyl)azetidine-3-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 1-(Ethanesulfonyl)azetidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) to the stirring solution. The addition of base is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary: Comparison of Common Amide Coupling Reagents
Coupling Reagent SystemBaseTypical SolventAdvantagesDisadvantages
EDAC / HOBt DIPEA, NMMDMF, DCMCost-effective; water-soluble byproducts are easily removed.[5]Slower reaction times; potential for side reactions without HOBt.
HATU DIPEA, 2,6-LutidineDMF, NMPHighly efficient, fast reactions, low racemization; ideal for hindered substrates.Higher cost; byproduct can complicate purification.
PyBOP DIPEADMF, DCMGood reactivity; stable and less sensitive to moisture than some reagents.[8]Can cause yellow discoloration of the product; phosphonium-based byproducts.

Part 2: Ester Formation – Modulating Polarity and Lipophilicity

Esterification provides a complementary route to amidation for derivatizing the carboxylic acid. Esters are generally more lipophilic and can act as effective prodrugs, undergoing hydrolysis in vivo to release the parent carboxylic acid.

Methodology Deep Dive: Routes to Ester Synthesis

Several reliable methods exist for the esterification of carboxylic acids.

  • Fischer-Speier Esterification: This is the classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[2][9] The reaction is an equilibrium process, and to drive it to completion, water must be removed, or a large excess of the alcohol must be used.[2] This method is best suited for simple, unhindered alcohols and robust substrates that can withstand strongly acidic conditions.

  • Steglich Esterification: For more sensitive or complex molecules, the Steglich esterification offers a milder alternative. It utilizes a carbodiimide (like DCC or DIC) to activate the carboxylic acid, with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[10] This method is highly effective for a wide range of alcohols, including secondary and tertiary alcohols.[6]

  • Alkylation of Carboxylate Salts: This method involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) to form a carboxylate salt. This salt then acts as a nucleophile, displacing a leaving group from an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the ester.[11] This is a non-acidic, powerful method, particularly useful for preparing methyl or benzyl esters.

Workflow for Ester Formation (Steglich Method)

G cluster_0 Step 1: Activation cluster_1 Step 2: Catalysis & Coupling cluster_2 Step 3: Purification A Carboxylic Acid C O-Acylisourea Intermediate A->C B Carbodiimide (DCC/DIC) B->C F Ester Product + Urea Byproduct C->F Nucleophilic Attack D Alcohol (R-OH) D->F E DMAP (catalyst) E->C activates G Filtration of Urea + Chromatography F->G

Caption: Workflow for Steglich esterification.

Experimental Protocol: Steglich Esterification

This protocol provides a general procedure for the esterification of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid with an alcohol using DIC and DMAP.

Materials:

  • 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

  • Alcohol (1.2 equivalents)

  • Diisopropylcarbodiimide (DIC) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 1-(Ethanesulfonyl)azetidine-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approximately 0.1-0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIC (1.5 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. A white precipitate of diisopropylurea will form as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct, washing the filter cake with a small amount of DCM.

  • Purification: Combine the filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary: Comparison of Esterification Methods
Esterification MethodConditionsScope & ApplicabilityAdvantagesDisadvantages
Fischer-Speier Strong acid (H₂SO₄), heat, excess alcoholBest for primary and simple secondary alcohols; acid-stable substrates.[2]Inexpensive reagents; simple procedure.Harsh conditions; not suitable for sensitive molecules; equilibrium reaction.[9]
Steglich DCC/DIC, cat. DMAP, room temp.Broad scope, including hindered alcohols; mild conditions.[10]High yields; mild; avoids strong acid.Stoichiometric urea byproduct must be removed; carbodiimides can be allergens.
Alkylation Base (e.g., Cs₂CO₃), alkyl halide (R-X)Excellent for methyl, ethyl, benzyl, and allyl esters.Non-acidic; high yields; clean reactions.Requires a suitable alkyl halide; base may not be compatible with all functional groups.
Conclusion

The derivatization of the carboxylic acid group of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a fundamental and powerful strategy in medicinal chemistry. By employing robust and well-established protocols for amide and ester formation, researchers can efficiently generate diverse libraries of compounds for biological screening. The choice of method—be it a high-efficiency onium salt coupling for a precious amine or a classic Fischer esterification for a simple alcohol—must be tailored to the specific substrates and the overall goals of the synthetic campaign. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will empower scientists to strategically navigate the chemical space around this valuable azetidine scaffold.

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  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Chemistry LibreTexts. Making Esters From Carboxylic Acids. Available from: [Link]

  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link]

  • ResearchGate. 10 Examples different acid activating agents for carboxylic acids. Available from: [Link]

  • ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Available from: [Link]

  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • ResearchGate. 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). Available from: [Link]

  • Chemistry LibreTexts. 17.22: How Cells Activate Carboxylic Acids. Available from: [Link]

  • RSC Publishing. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • Jack Westin. Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Esters. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Available from: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(Ethanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. Our goal is to move beyond simple protocols and equip you with the foundational knowledge and practical troubleshooting strategies required to optimize your reaction yields and ensure high purity of the final product.

Introduction: The Synthetic Challenge

1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a valuable building block in medicinal chemistry, prized for the conformational rigidity imparted by the four-membered azetidine ring. However, its synthesis, primarily involving the N-sulfonylation of azetidine-3-carboxylic acid, can be challenging. Researchers often face issues with low yields, competing side reactions, and purification difficulties. This guide addresses these common pain points in a direct question-and-answer format.

Core Synthesis Pathway: An Overview

The principal synthetic route involves the reaction of azetidine-3-carboxylic acid with ethanesulfonyl chloride in the presence of a base. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated (in this case, sulfonylated) under basic conditions.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow cluster_0 Direct Sulfonylation cluster_1 Protecting Group Strategy A Azetidine-3-carboxylic acid C 1-(Ethanesulfonyl)azetidine- 3-carboxylic acid A->C Base (e.g., NaOH) Solvent (e.g., H₂O/DCM) B Ethanesulfonyl chloride B->C P1 Reaction Workup & Purification C->P1 D Azetidine-3-carboxylic acid E Protection Step (e.g., Esterification) D->E F Protected Azetidine (e.g., Methyl Ester) E->F G Sulfonylation F->G + Ethanesulfonyl chloride + Base H Protected Product G->H I Deprotection (e.g., Hydrolysis) H->I J Final Product I->J P2 Purification J->P2

Caption: High-level overview of the direct vs. protecting group strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A low overall yield is a systemic issue that can stem from several stages of the process. A logical diagnostic approach is essential.

  • Incomplete Reaction: The sulfonylation may not be going to completion. This can be diagnosed by analyzing a crude reaction sample (e.g., by LC-MS or ¹H NMR) to quantify the amount of unreacted azetidine-3-carboxylic acid.

  • Side Product Formation: Ethanesulfonyl chloride is highly reactive and susceptible to hydrolysis. Other side reactions may also occur. Characterizing the major impurities in your crude product is key to understanding and mitigating these pathways.

  • Product Loss During Workup/Purification: The product is a zwitterionic-capable amino acid, which can lead to solubility issues and difficult extractions. Significant material loss can occur during aqueous workups, extractions, and crystallization or chromatography.

The following questions delve deeper into solving each ofthese primary issues.

Q2: I'm observing significant unreacted starting material. How can I drive the sulfonylation reaction to completion?

Seeing a large amount of unreacted azetidine-3-carboxylic acid points to suboptimal reaction conditions. Here’s how to address it:

  • Choice of Base and Stoichiometry: The base is critical. At least two equivalents are theoretically required: one to deprotonate the azetidine nitrogen, making it nucleophilic, and a second to neutralize the HCl byproduct. In practice, using a slight excess (2.2 - 3.0 equivalents) is often beneficial.

    • Inorganic Bases (e.g., NaOH, K₂CO₃): These are often used in two-phase (e.g., DCM/water or ether/water) Schotten-Baumann conditions.[2][3] The aqueous base efficiently scavenges HCl.

    • Organic Bases (e.g., Triethylamine (Et₃N), Pyridine): These act as both a base and a soluble catalyst. Triethylamine is a common choice in anhydrous organic solvents like dichloromethane (DCM).[4]

  • Temperature Control: The initial reaction is exothermic. Add the ethanesulfonyl chloride slowly to the cooled reaction mixture (0-5 °C) to prevent rapid decomposition of the sulfonyl chloride and potential side reactions. After the initial addition, allowing the reaction to warm to room temperature and stir for several hours (2-16 h) can help drive it to completion.

  • Solvent System: The choice of solvent depends on the base. For inorganic bases, a biphasic system is effective.[2] For organic bases, a dry aprotic solvent like DCM, THF, or acetonitrile is preferred to minimize hydrolysis of the ethanesulfonyl chloride.

Q3: What are the most common side products, and how can I minimize their formation?

The most prevalent side product is typically ethanesulfonic acid, formed from the hydrolysis of ethanesulfonyl chloride.

  • Cause: Ethanesulfonyl chloride reacts readily with water. If your solvent or reagents are not sufficiently dry (when using organic bases) or if the reaction is run for an excessively long time in an aqueous system, hydrolysis will consume your reagent and lower the yield.

  • Mitigation Strategy:

    • Use High-Quality Reagents: Ensure your ethanesulfonyl chloride is fresh and has been stored under inert conditions.

    • Control Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it once the starting material is consumed. Avoid unnecessarily long reaction times.

    • Consider a Protecting Group: The carboxylic acid moiety can potentially react with the sulfonyl chloride to form a mixed anhydride, though this is less likely than N-sulfonylation. If side reactions related to the carboxyl group are suspected, protecting it as an ester (e.g., methyl or ethyl ester) is a robust strategy.[5] This simplifies the reaction to a clean sulfonylation of a secondary amine. The ester can then be easily removed by hydrolysis.[6]

Q4: Should I protect the carboxylic acid group before the sulfonylation step? What are the pros and cons?

This is a critical strategic decision. While it adds two steps (protection and deprotection) to the synthesis, it can significantly improve yield and simplify purification.

  • Rationale for Protection: The primary starting material, azetidine-3-carboxylic acid, has two potentially reactive sites: the secondary amine (nucleophilic) and the carboxylic acid proton (acidic). Under basic conditions, the carboxylate is formed, which is generally not nucleophilic. However, protecting the acid as an ester removes any ambiguity and prevents potential side reactions.[5][7] Furthermore, the protected intermediate is no longer zwitterionic, making it more soluble in organic solvents and easier to purify via standard silica gel chromatography.

  • Recommended Protocol (Protecting Group Strategy):

    • Esterification: Convert azetidine-3-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol or Fischer esterification).[4][8]

    • Sulfonylation: Perform the N-sulfonylation on the azetidine-3-carboxylate ester under standard conditions (ethanesulfonyl chloride, Et₃N, DCM).

    • Hydrolysis (Deprotection): Saponify the ester using a base like LiOH or NaOH in a water/THF or water/methanol mixture to yield the final product.[6]

Data Summary: Direct vs. Protecting Group Strategy

FeatureDirect SulfonylationProtecting Group Strategy
Number of Steps 1 (plus purification)3 (protection, sulfonylation, deprotection)
Typical Yield Moderate to LowHigh
Purification Difficult (crystallization, ion exchange)Simpler (chromatography of intermediate)
Key Challenge Competing reactions, workup lossesIncreased step count
Recommendation Suitable for initial trials or if optimizedRecommended for higher yield and purity

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-sulfonylation reaction?

The reaction proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[1][9]

  • Deprotonation: The base removes the proton from the azetidine nitrogen, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated nitrogen attacks the electrophilic sulfur atom of the ethanesulfonyl chloride.

  • Elimination: The chloride ion is eliminated as a leaving group, forming the N-S bond.

  • Acid Neutralization: The HCl byproduct is neutralized by a second equivalent of base.

Schotten_Baumann_Mechanism Start Azetidine-NH + Base Step1 Azetidine-N⁻ (Nucleophile) Start->Step1 Deprotonation Intermediate Tetrahedral Intermediate Step1:n->Intermediate Nucleophilic Attack Reagent EtSO₂Cl (Electrophile) Reagent:c->Intermediate Product Product + Cl⁻ Intermediate->Product Elimination of Cl⁻ Neutralization Base + HCl → Base·HCl Product->Neutralization Byproduct Rxn

Sources

Optimization

Technical Support Center: Purification of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

[1] Case ID: AZT-SU-003 Subject: Purification & Isolation Protocols for Polar Azetidine Sulfonamides Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: AZT-SU-003 Subject: Purification & Isolation Protocols for Polar Azetidine Sulfonamides Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 1-(ethanesulfonyl)azetidine-3-carboxylic acid presents a unique challenge due to its amphiphilic nature.[1] The molecule combines a polar, acidic head group (carboxylic acid, pKa ≈ 4.0) with a strained, moderate-polarity heterocycle (N-sulfonyl azetidine).[1]

Unlike simple amino acids, the nitrogen atom here is deactivated by the sulfonyl group, meaning it is not basic . The molecule behaves strictly as a carboxylic acid. Common pitfalls include poor extraction efficiency into standard organic solvents and "oiling out" during crystallization.

This guide provides three tiered workflows ranging from standard extraction to high-purity chromatography.[1]

Module 1: The Standard Workup (Acid-Base Extraction)

Best for: Removing neutral impurities and unreacted sulfonyl chlorides. Prerequisite: The reaction mixture is likely in water, THF, or Dichloromethane (DCM).

The Protocol

The core principle is to exploit the ionization of the carboxylic acid. You will shuttle the product between phases by toggling the pH.

  • Basification (Salt Formation):

    • Adjust the reaction mixture to pH > 9.0 using saturated

      
       or 
      
      
      
      .[1]
    • Why: This deprotonates the carboxylic acid (

      
      ), locking the product in the aqueous phase.[1]
      
    • Wash: Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or DCM .

    • Result: Discard the organic layer. It contains neutral impurities (unreacted sulfonyl chloride, bis-sulfonamides).[1]

  • Acidification (Free Acid Recovery):

    • Cool the aqueous layer to

      
       (Ice bath).
      
    • Slowly add

      
       or 
      
      
      
      until pH ≈ 2.0 .
    • Critical: Do not let the temperature rise above

      
       to prevent acid-catalyzed ring opening of the azetidine [1].
      
  • Extraction (Product Isolation):

    • Extract the acidic aqueous phase 3x with 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc .[1]

    • Note: If the molecule is too polar for EtOAc, use a mixture of CHCl3:IPA (3:1) .

    • Dry & Concentrate: Dry combined organics over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Reaction Mixture Basify Adjust to pH > 9 (NaHCO3 / NaOH) Start->Basify Wash Wash with EtOAc/DCM Basify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer: Neutral Impurities (Discard) Sep1->OrgWaste Top Layer AqProd Aqueous Layer: Product as Carboxylate Salt Sep1->AqProd Bottom Layer Acidify Cool to 0°C Acidify to pH 2 (HCl) AqProd->Acidify Extract Extract with 2-MeTHF or EtOAc Acidify->Extract Final Concentrate Organic Layer (Target Product) Extract->Final

Figure 1: Logic flow for the Acid-Base extraction of N-sulfonyl azetidine carboxylic acids, ensuring removal of neutral byproducts.[1]

Module 2: Crystallization (Scalable Purification)

Best for: Final polishing of the solid obtained from Module 1. Issue: The product often forms a "gum" or oil instead of a crystal.

The "Anti-Solvent" Method

Azetidine carboxylic acids often crystallize well from Ester/Hydrocarbon systems.

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
Anti-Solvent n-Heptane or Hexane
Temperature Dissolve at


Cool to

Concentration 5-10 volumes (mL/g) relative to crude mass

Step-by-Step:

  • Dissolve the crude oil/solid in the minimum amount of warm EtOAc (

    
    ).[1]
    
  • Optional: If the solution is cloudy, filter it warm through a Celite pad to remove inorganic salts (

    
    ).[1]
    
  • Add n-Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Remove from heat.[1][2] Add a seed crystal if available.

  • Allow to cool slowly to room temperature with gentle stirring, then move to an ice bath (

    
    ) for 2 hours.
    
  • Filter the white solid and wash with cold Heptane [2].

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during crystallization. How do I fix this?

Diagnosis: This usually happens if the cooling is too rapid or the solvent polarity is slightly off. Solution:

  • Re-dissolve: Add a small amount of the Primary Solvent (EtOAc) until the oil dissolves back into solution.

  • Seed: Scratch the glass wall of the flask or add a seed crystal.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate.

  • Alternative Solvent: Switch to Acetonitrile/Water . Dissolve in minimal hot acetonitrile, then cool. Azetidine acids often crystallize well from acetonitrile [3].[1]

Q2: I see a new impurity by LCMS after heating. What happened?

Diagnosis: Ring opening. Mechanism: The azetidine ring is strained (angle strain ~26 kcal/mol).[1] Heating in the presence of strong acid or nucleophiles (like water or chloride ions) can open the ring to form the linear isomer (e.g., 3-chloro-2-(ethanesulfonamido)propanoic acid).[1] Prevention:

  • Never heat the acidic aqueous solution above

    
    .
    
  • Perform concentration of organic solvents at

    
     under high vacuum.
    
Q3: The product is not extracting into EtOAc. It stays in the water.

Diagnosis: The ethanesulfonyl group adds polarity. Solution:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This decreases the solubility of organics in water.

  • Solvent Switch: Use 2-Methyltetrahydrofuran (2-MeTHF) .[1] It has higher polarity than EtOAc but separates well from water.

  • Continuous Extraction: If available, use a liquid-liquid continuous extractor for 12-24 hours.

Q4: How do I purify it by Prep-HPLC?

Guidance: Since the molecule is acidic, you must suppress ionization to get good peak shape.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[1]

  • Gradient: 0% B to 40% B. (The molecule is very polar and will elute early).

  • Note: Avoid basic buffers (Ammonium Bicarbonate) as the salt form will wash through the column near the void volume.

Decision Tree: Choosing Your Method

DecisionTree Start Crude Material State Q1 Is it >90% Pure by LCMS? Start->Q1 MethodA Crystallization (EtOAc/Heptane) Q1->MethodA Yes MethodB Acid/Base Extraction (See Module 1) Q1->MethodB No (Major neutral impurities) MethodC Reverse Phase HPLC (0.1% Formic Acid) Q1->MethodC No (Closely eluting polar impurities)

Figure 2: Rapid decision matrix for selecting the appropriate purification technique based on crude purity.

References

  • Vertex Pharmaceuticals Inc. (2004).[1] Process for making azetidine-3-carboxylic acid. WO2004035538A1.[1] Link

    • Context: Describes the handling of azetidine-3-carboxylic acid intermediates and the risks of ring opening/polymeriz
  • Shell Internationale Research. (1986).[1][3] Preparation of N-substituted azetidine 3-carboxylic acid derivatives. EP0169602A1.[1] Link

    • Context: Provides protocols for crystallizing N-substituted azetidine carboxylic acids
  • ChemicalBook. (2024).[1] 1-Boc-azetidine-3-carboxylic acid Properties & pKa Data. Link

    • Context: Provides physicochemical data (pKa ~4.2) for the structurally analogous N-Boc derivative, validating the acidity profile used in the extraction protocols.
  • ResearchGate. (2013).[1] General strategies for purification of carboxylic acids. Link

    • Context: Supports the acid-base partition strategy for polar organic acids.[1]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in Solution

From the Desk of the Senior Application Scientist Welcome to the technical support center for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges you may encounter when working with this compound in solution. Our goal is to empower you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments.

The core structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid contains a strained four-membered azetidine ring, which is a key determinant of its reactivity and potential instability under certain conditions.[1][2] This guide will walk you through the factors influencing its stability, how to identify degradation, and the steps to mitigate it.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in solution.

Q1: What is the primary stability concern with 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in solution?

A1: The main stability issue arises from the strained four-membered azetidine ring.[1][2] This ring is susceptible to opening, particularly under acidic conditions.[1][3] While the N-ethanesulfonyl group is generally stable, the electron-withdrawing nature of the sulfonyl group can influence the reactivity of the azetidine nitrogen.[1]

Q2: How does pH affect the stability of the compound?

A2: pH is a critical factor. Acidic conditions can lead to the protonation of the azetidine nitrogen, which catalyzes ring-opening reactions.[1][3] Even mildly acidic conditions may be sufficient to promote degradation over time. While sulfonamides are generally stable to hydrolysis across a wide pH range, the primary concern for this molecule is the integrity of the azetidine ring.[4][5]

Q3: What are the likely degradation products?

A3: The most probable degradation products result from the ring-opening of the azetidine. This can occur through nucleophilic attack by solvent molecules (e.g., water, methanol) or other nucleophiles present in the solution, leading to the formation of linear amine derivatives.[1][6] Hydrolysis of the sulfonamide bond is a less likely but possible degradation pathway.[7]

Q4: What are the recommended storage conditions for solutions of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid?

A4: To maximize stability, solutions should be stored at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C or -80 °C for long-term storage.[8] It is also advisable to protect solutions from light.[8] Whenever possible, prepare fresh solutions for your experiments. If you must store solutions, consider using a buffered solution at a neutral pH (around 7), provided it is compatible with your experimental design.[1]

Q5: Which solvents are best for dissolving and storing this compound?

A5: The choice of solvent can impact stability. Protic solvents, especially under acidic conditions, may facilitate ring-opening. If your experiment allows, consider using aprotic solvents. For aqueous solutions, using a buffer to maintain a neutral pH is recommended. The carboxylic acid group may make the compound soluble in water or aqueous bases.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments.

Issue 1: Appearance of New Peaks in HPLC or LC-MS Analysis
  • Symptom: You observe one or more new peaks in your chromatogram that were not present in the initial analysis of the compound. The peak area of the parent compound may also decrease over time.

  • Possible Cause: This is a classic sign of compound degradation. The new peaks likely correspond to ring-opened products or other degradants.[1]

  • Recommended Actions:

    • Confirm Degradation: Re-analyze a freshly prepared solution of the compound to ensure the new peaks are not artifacts of your analytical system or impurities in the original solid material.

    • Investigate the Cause: Use the troubleshooting workflow below to pinpoint the source of the instability.

    • Characterize Degradants: If necessary for your research, use LC-MS/MS or other structural elucidation techniques to identify the degradation products. This can provide valuable information about the degradation pathway.

A Symptom: Unexpected peaks in HPLC/LC-MS B Is the solution acidic (pH < 6)? A->B C Is the solution stored at room temperature or higher? B->C No E Action: Buffer the solution to a neutral pH (around 7). B->E Yes D Are there strong nucleophiles in the solution? C->D No F Action: Store the solution at a lower temperature (2-8°C or -20°C). C->F Yes G Action: If possible, remove or replace the nucleophile. D->G Yes K Consider other factors (e.g., light exposure, solvent effects). D->K No H Re-analyze the solution after implementing the changes. E->H F->H G->H I Did the new peaks disappear or decrease? H->I J Problem Solved. I->J Yes I->K No

Caption: Troubleshooting flowchart for unexpected peaks.

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
  • Symptom: You observe a decline in the compound's expected biological activity over time, or results are not reproducible between experiments.

  • Possible Cause: The active parent compound is likely degrading in your assay medium or stock solution, leading to a lower effective concentration.

  • Recommended Actions:

    • Assess Stock Solution Stability: Use an analytical technique like HPLC to check the purity of your stock solution. If it has been stored for an extended period, compare it to a freshly prepared stock.

    • Evaluate Stability in Assay Medium: Incubate the compound in your complete assay medium (including all components like buffers, salts, and serum) for the duration of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the amount of remaining parent compound.

    • Modify Experimental Protocol: If degradation is observed in the assay medium, consider the following:

      • Prepare fresh dilutions of the compound immediately before each experiment.

      • Reduce the incubation time if the assay design permits.

      • Ensure the pH of the assay medium is in a stable range for the compound.

Proactive Stability Assessment: A Forced Degradation Study Protocol

To ensure the integrity of your experimental results, we strongly recommend performing a forced degradation study to understand the stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid under your specific conditions.[9] This proactive approach allows you to identify potential liabilities early on.

Objective

To determine the stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials
  • 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate buffer, pH 7)

  • HPLC or UPLC system with UV or MS detector

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the parent compound. A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid or ammonium acetate) is a good starting point.

  • Stock Solution Preparation: Prepare a stock solution of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Applying Stress Conditions: For each condition, mix your stock solution with the stressor solution.

    • Acidic: Mix with 0.1 M HCl.

    • Basic: Mix with 0.1 M NaOH.

    • Oxidative: Mix with 3% H₂O₂.

    • Neutral (for thermal): Mix with water or a neutral buffer.

  • Incubation: Incubate the solutions under the specified conditions (e.g., room temperature, 60°C). For photolytic stress, expose a solution to a light source compliant with ICH guidelines. Keep a control sample protected from light.

  • Sampling and Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by your developed HPLC method.

  • Data Interpretation:

    • Monitor the decrease in the peak area of the parent compound.

    • Observe the formation and growth of any new peaks.

    • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.

Data Summary

Summarize your findings in a table to easily compare the stability under different conditions.

Stress ConditionIncubation Time (hours)Temperature (°C)% Parent Compound RemainingMajor Degradant Peaks (Retention Time)
0.1 M HCl24RT
0.1 M HCl2460
0.1 M NaOH24RT
0.1 M NaOH2460
3% H₂O₂24RT
Neutral (Water)2460
Photolytic24RT

By following this guide, you will be well-equipped to handle the stability challenges of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, leading to more reliable and reproducible research.

References

  • BenchChem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution.
  • MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid.
  • PubMed. (1999, July). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]

  • ResearchGate. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubMed. (2024, October 1). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • ACS Publications. (2011, March 8). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. (n.d.).
  • ChemistryViews. (2024, March 16). Decarboxylative Sulfonylation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024, March 29). Decarboxylative Sulfonylation of Carboxylic Acids under Mild Photomediated Iron Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethanesulfonyl Chloride Reactions

From: Dr. Alex Chen, Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Diagnostic Guide for Low Conversion in Ethanesulfonyl Chloride ( ) Couplings Introduction If you are encountering low yields, "b...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex Chen, Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Diagnostic Guide for Low Conversion in Ethanesulfonyl Chloride (


) Couplings
Introduction

If you are encountering low yields, "black tar" formation, or missing mass balances when using ethanesulfonyl chloride (


), you are likely fighting a specific mechanistic competitor: the Sulfene Pathway .

Unlike benzenesulfonyl chloride, which reacts primarily via direct nucleophilic attack (


-like), ethanesulfonyl chloride possesses acidic 

-protons. In the presence of bases (especially triethylamine), it readily undergoes E2 elimination to form a highly reactive sulfene intermediate (

). This intermediate is indiscriminate, reacting with water, the amine, or itself (oligomerization), often leading to the "tar" researchers frequently observe.

This guide moves beyond standard protocols to address the specific physical organic chemistry failures unique to alkanesulfonyl chlorides.

Part 1: The Diagnostic Framework

Before adjusting stoichiometry, identify which failure mode is occurring based on your crude LCMS/NMR data.

Visualizing the Competition: The Sulfene Trap

The following diagram illustrates why standard "add base and stir" protocols often fail with


.

ReactionPathways EtSO2Cl Ethanesulfonyl Chloride (EtSO2Cl) Sulfene Sulfene Intermediate (CH2=SO2) *HIGHLY REACTIVE* EtSO2Cl->Sulfene E2 Elimination (Favored by TEA/Strong Base) DirectProduct Target Sulfonamide (High Yield) EtSO2Cl->DirectProduct Direct Attack (Favored by Pyridine/Low Temp) Base Base (e.g., TEA) Sulfene->DirectProduct + Amine (Non-selective) Oligomers Sulfene Oligomers (Black Tar) Sulfene->Oligomers Polymerization Hydrolysis Ethanesulfonic Acid (Water Soluble/Loss) Sulfene->Hydrolysis + Trace H2O

Figure 1: Mechanistic divergence.[1] Strong bases promote the sulfene pathway (orange/red), leading to tar and hydrolysis. We want to force the direct attack pathway (green).

Part 2: Troubleshooting Specific Scenarios
Scenario A: "The reaction turned black/dark brown and yield is <30%."
  • Diagnosis: Sulfene Oligomerization.

  • The Cause: You likely used Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases are strong enough (

    
    ) to deprotonate the 
    
    
    
    -carbon of
    
    
    , generating the sulfene intermediate which polymerizes.
  • The Fix: Switch to Pyridine or N-Methylmorpholine (NMM) .

    • Why? Pyridine (

      
      ) is basic enough to scavenge the HCl byproduct but not basic enough to rapidly deprotonate the 
      
      
      
      -carbon to form the sulfene [1].
    • Protocol Adjustment: Run the reaction at -10°C to 0°C . Thermal energy promotes elimination; cold promotes substitution.

Scenario B: "LCMS shows starting amine and sulfonic acid, but no chloride left."
  • Diagnosis: Hydrolysis (Moisture Contamination).

  • The Cause:

    
     hydrolyzes faster than arylsulfonyl chlorides. If your solvent is "technical grade" or the bottle was left open, water competes with your amine. The resulting ethanesulfonic acid is water-soluble and washes away during extraction, leaving you with nothing.
    
  • The Fix:

    • Dry Solvents: Use anhydrous DCM or THF.

    • Reverse Addition: Do not add the amine to the chloride. Add the chloride dropwise to the amine at 0°C. This ensures the chloride immediately encounters a high concentration of nucleophile (amine) rather than swimming in solvent where it might find water.

Scenario C: "Reaction stalls at 50% conversion."
  • Diagnosis: Amine Hydrohalide Poisoning.

  • The Cause: As the reaction proceeds, HCl is generated.[2] If you only used 1 equivalent of base, the HCl protonates your remaining amine starting material, rendering it non-nucleophilic (

    
    ).
    
  • The Fix: Ensure you are using at least 2.5 equivalents of base relative to the sulfonyl chloride.

Part 3: Optimized Experimental Protocols

Do not rely on generic "mix and stir" procedures. Use these specific conditions for ethanesulfonyl chloride.

Method 1: The Anhydrous Method (Recommended for Valuable Amines)

Best for: Complex amines, milligram-scale reactions, moisture-sensitive substrates.

VariableRecommendationRationale
Solvent Anhydrous DCM (Dichloromethane)Non-nucleophilic, good solubility for organic amines.
Base Pyridine (3.0 equiv)Prevents sulfene formation; buffers HCl effectively.
Temperature 0°C (Ice Bath)Suppresses elimination side-reactions.
Concentration 0.1 M - 0.2 MDilution helps prevent oligomerization.

Step-by-Step:

  • Dissolve Amine (1.0 equiv) in Anhydrous DCM under Nitrogen/Argon.

  • Add Pyridine (3.0 equiv). Cool to 0°C.[2][3]

  • Crucial Step: Dilute

    
     (1.2 equiv) in a small volume of DCM. Add this solution dropwise  over 10-15 minutes to the amine.
    
  • Allow to warm to Room Temperature (RT) only after 1 hour.

  • Workup: Wash with 1N HCl (to remove pyridine), then Sat.

    
    , then Brine.[2]
    
Method 2: The Schotten-Baumann Conditions (Robust/Scale-Up)

Best for: Simple amines, gram-scale, unreactive amines.

If strict anhydrous conditions are difficult, use a biphasic system. Water actually helps here by solvating the leaving group, provided the amine is nucleophilic enough.

Step-by-Step:

  • Dissolve Amine in THF or Dioxane .

  • Add an equal volume of Sat. Aqueous

    
      or 
    
    
    
    .
  • Cool to 0°C.

  • Add

    
     dropwise.
    
  • Vigorously stir (emulsion required).

    • Note: Inorganic bases (

      
      ) are poor at promoting the E2 elimination to sulfene compared to organic amine bases, making this method surprisingly clean for 
      
      
      
      [2].
Part 4: Decision Logic (Flowchart)

Use this logic flow to determine your next experiment.

TroubleshootingFlow Start Start: Low Conversion with EtSO2Cl CheckColor Is the reaction mixture dark/black? Start->CheckColor StopTEA STOP using TEA/DIPEA. Switch to Pyridine. CheckColor->StopTEA Yes CheckSM Is Starting Amine still present? CheckColor->CheckSM No YesTar Yes TempControl Reduce Temp to -10°C. Add EtSO2Cl slower. StopTEA->TempControl NoTar No (Colorless/Yellow) CheckBase Check Base Stoichiometry. Is Base > 2.0 equiv? CheckSM->CheckBase Yes YesSM Yes AddBase Increase Base to 3.0 equiv. CheckBase->AddBase No CheckWater Suspect Hydrolysis. Dry solvents or use excess EtSO2Cl. CheckBase->CheckWater Yes

Figure 2: Troubleshooting logic tree. Follow the path based on visual cues (color) and analytical data (presence of starting material).

References
  • King, J. F., et al. (1970). "Organic Sulfur Mechanisms. Sulfenes from Alkanesulfonyl Chlorides." Canadian Journal of Chemistry.[4] Describes the mechanism of sulfene formation from alkanesulfonyl chlorides and the role of base strength.

  • Organic Syntheses. (1928). "Benzenesulfonyl Chloride (General Procedures applicable to Sulfonyl Chlorides)." Organic Syntheses, Coll.[5] Vol. 1, p.84. Provides foundational Schotten-Baumann protocols adaptable to ethanesulfonyl chloride.

  • BenchChem Technical Support. (2025). "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes. (Analogous reactivity for short-chain alkanesulfonyl chlorides). 2

Sources

Troubleshooting

Technical Support Center: Managing the Reactivity of Sulfonyl Chlorides in Synthesis

Welcome to the technical support center for managing the reactivity of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the reactivity of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this highly versatile and reactive functional group. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Section 1: Frequently Asked Questions (FAQs) - The Essentials of Sulfonyl Chloride Chemistry

This section addresses the most common foundational questions regarding the handling and reactivity of sulfonyl chlorides.

Q1: What are the primary factors governing the reactivity of a sulfonyl chloride?

A1: The reactivity of a sulfonyl chloride is governed by a combination of electronic and steric effects. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1][2] This makes it susceptible to attack by nucleophiles. Aromatic sulfonyl chlorides' reactivity can be further tuned by substituents on the ring; electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. Steric hindrance around the sulfonyl group, such as from ortho-substituents on an aromatic ring, can significantly impede the approach of a nucleophile, slowing the reaction rate.[3][4]

Q2: How can I minimize the hydrolysis of my sulfonyl chloride during a reaction?

A2: Hydrolysis to the corresponding sulfonic acid is the most common side reaction.[5][6] To minimize this, strict anhydrous conditions are paramount. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). When quenching the reaction, it is often beneficial to do so at low temperatures, for instance, by pouring the reaction mixture onto ice, to minimize hydrolysis of the unreacted sulfonyl chloride.[5] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can surprisingly protect the product from extensive hydrolysis.[5][7]

Q3: What are the ideal storage conditions for sulfonyl chlorides?

A3: Sulfonyl chlorides should be stored in a cool, dry, and dark place in tightly sealed containers to protect them from moisture and light, which can cause decomposition.[8][9] Amber glass bottles are often preferred.[8] It is also crucial to store them away from incompatible materials such as strong oxidizing agents and bases.[9] For polymer-bound sulfonyl chlorides, it's important to store the container tightly closed in a dry, cool, and well-ventilated place.[10]

Q4: Can I use alcohols as solvents for reactions with sulfonyl chlorides?

A4: Using alcohols as solvents is generally not recommended unless the desired product is a sulfonate ester. Sulfonyl chlorides react readily with alcohols to form these esters, consuming the starting material and introducing impurities.[2][11] If the goal is to react the sulfonyl chloride with another nucleophile, such as an amine, an aprotic solvent is the preferred choice.

Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving sulfonyl chlorides.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Insufficient Nucleophilicity of the Amine/Alcohol The lone pair of the nucleophile may not be available enough to attack the electrophilic sulfur, especially with electron-deficient or sterically hindered amines/alcohols.[12]For poorly reactive amines, consider using a stronger, non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.[12] Alternatively, more reactive sulfonating agents can be employed.[12]
Steric Hindrance Bulky groups on either the sulfonyl chloride or the nucleophile can physically block the reaction site.[3][4][13][14]Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.[3] Consider using a smaller, non-nucleophilic base if a bulky one is currently in use.[3] In some cases, a catalyst may be necessary to facilitate the reaction.[15]
Decomposition of Sulfonyl Chloride The sulfonyl chloride may be degrading due to moisture, heat, or light exposure before or during the reaction.[6]Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. Protect the reaction from light if the compound is known to be light-sensitive.[6]
Suboptimal Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature, or conversely, the temperature may be too high, leading to decomposition.[12]Review the literature for the optimal temperature range for your specific substrates. If no information is available, conduct small-scale experiments to screen a range of temperatures.[12]
Issue 2: Formation of Multiple Products and Purification Difficulties
Potential Cause Explanation Recommended Solution
Double Sulfonylation of Primary Amines Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a sulfonyl imide, especially if the sulfonyl chloride is in excess.Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonated product.[3]
Side Reactions with Other Functional Groups If the nucleophile contains other reactive functional groups, these may compete with the desired reaction.Protect other reactive functional groups on your nucleophile before carrying out the sulfonylation reaction.
Hydrolysis Product The presence of the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride is a very common impurity.[5]Rigorously exclude moisture from the reaction. For purification, crude liquid sulfonyl chlorides can be washed with aqueous HCl to extract the more water-soluble sulfonic acid.[5]
Experimental Workflow: Troubleshooting Low Yield in Sulfonamide Synthesis

G start Low Sulfonamide Yield check_purity Verify Purity of Starting Materials (Sulfonyl Chloride & Amine) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials & Repeat purity_ok->purify_sm No analyze_byproducts Analyze Reaction Mixture for Byproducts (TLC, LC-MS) conditions_ok->analyze_byproducts Yes optimize_conditions Optimize Conditions: - Temperature - Solvent - Base - Concentration conditions_ok->optimize_conditions No hydrolysis Sulfonic Acid Detected? analyze_byproducts->hydrolysis steric_issue Unreacted Starting Material? hydrolysis->steric_issue No improve_anhydrous Improve Anhydrous Technique & Repeat hydrolysis->improve_anhydrous Yes increase_temp Consider Steric Hindrance: - Increase Temperature - Use Less Bulky Base - Longer Reaction Time steric_issue->increase_temp Yes end Consult Further Literature or Technical Support steric_issue->end No/Other Issues

Caption: A troubleshooting workflow for low-yield sulfonamide synthesis.

Section 3: Best Practices and Advanced Methodologies

Proactive measures and advanced techniques can significantly improve the success rate of reactions involving sulfonyl chlorides.

Handling and Reagent Preparation
  • Inert Atmosphere: Always handle sulfonyl chlorides under an inert atmosphere (nitrogen or argon), especially when transferring the reagent.

  • Anhydrous Solvents: Use freshly dried solvents. Molecular sieves are effective for removing trace amounts of water.

  • Purification of Sulfonyl Chlorides: If the purity of the sulfonyl chloride is questionable, consider purification by distillation or recrystallization before use.

Reaction Setup and Monitoring
  • Order of Addition: Typically, the sulfonyl chloride is added slowly to a solution of the nucleophile and a base. This helps to control the exotherm of the reaction and minimize side reactions.

  • Base Selection: The choice of base is critical. For sulfonamide synthesis, a non-nucleophilic base like pyridine or triethylamine is commonly used to neutralize the HCl byproduct.[16] The basicity and steric bulk of the base can influence the reaction rate and selectivity.[3]

  • Reaction Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[12][17][18]

Protocol: General Procedure for the Synthesis of a Sulfonamide
  • To a stirred solution of the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of the sulfonyl chloride (1.1 eq) in the same solvent dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Advanced and Alternative Synthetic Routes

While the reaction of a sulfonyl chloride with an amine is the classic method for sulfonamide synthesis, several other methods exist for generating the sulfonyl chloride or the sulfonamide directly.[19]

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides using reagents like thionyl chloride or phosphorus pentachloride.

  • From Thiols and Disulfides: Thiols and disulfides can be oxidatively chlorinated to yield sulfonyl chlorides.[20]

  • From Grignard Reagents and Sulfur Dioxide: Grignard reagents can react with sulfur dioxide surrogates like DABSO, followed by treatment with a chlorinating agent, to produce sulfonyl chlorides.[21][22]

  • Late-Stage Functionalization: Recent methods allow for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides, enabling late-stage diversification of complex molecules.[23]

Reaction Mechanism: Sulfonamide Formation

The reaction between a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution.[1]

G Amine R'-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂(Cl) SulfonylChloride->Intermediate Product R-SO₂-NHR' + HCl Intermediate->Product Elimination of Cl⁻

Caption: General mechanism of sulfonamide formation.

By understanding the fundamental principles of sulfonyl chloride reactivity and anticipating common experimental pitfalls, researchers can effectively manage these powerful synthetic intermediates to achieve their desired outcomes with greater efficiency and reproducibility.

References

  • BenchChem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • DakshinChem. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines?
  • BenchChem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of amines. RSC Advances.
  • Journal of the American Chemical Society. (n.d.). A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in sulfonamide synthesis.
  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Chemistry LibreTexts. (2021, July 31). Amines as Nucleophiles.
  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines.
  • National Institutes of Health. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sdfine. (n.d.). Sulphuryl chloride.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group.
  • BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
  • ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • DakshinChempure. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents.
  • MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides.
  • National Institutes of Health. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation.
  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (n.d.). Sulfonamide.
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • BenchChem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Royal Society of Chemistry. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications.
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • ResearchGate. (2025, August 6). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Springer. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides.
  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6.
  • Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(Ethanesulfonyl)azetidine-3-carboxylic Acid: A Comparative Analysis

Introduction: The Analytical Challenge of a Modern Scaffold 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a small, polar molecule representative of scaffolds increasingly utilized in modern drug discovery. The azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Modern Scaffold

1-(Ethanesulfonyl)azetidine-3-carboxylic acid is a small, polar molecule representative of scaffolds increasingly utilized in modern drug discovery. The azetidine ring offers a three-dimensional structure that can be advantageous for pharmacological activity.[1] However, the combination of a highly polar azetidine ring, an acidic carboxylic acid group, and a robust sulfonyl moiety presents a significant analytical challenge. Direct analysis requires techniques adept at handling polar, non-volatile compounds, while predicting fragmentation behavior requires a nuanced understanding of the interplay between its functional groups.

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. We will first explore its fundamental fragmentation patterns using direct infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We will then objectively compare this direct approach with two powerful chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) for robust quantification of polar compounds and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, a classic alternative for achieving volatility.

Part 1: Core Analysis via Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is the premier soft ionization technique for analyzing polar, thermally labile molecules like our target compound.[2] It allows the molecule to be ionized directly from solution into the gas phase with minimal fragmentation, making it ideal for determining molecular weight and probing structure through subsequent fragmentation (MS/MS).

Ionization Behavior: Positive vs. Negative Mode

Given its structure, the molecule can be analyzed in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is the most acidic site, readily losing a proton to form a carboxylate anion. This is often the most sensitive mode for acidic compounds.[3]

  • Positive Ion Mode ([M+H]⁺): The nitrogen atom in the azetidine ring is the most likely site of protonation.

For initial characterization, both modes should be investigated. The choice for quantitative analysis will depend on which mode provides better sensitivity and signal stability.

Predicted Fragmentation Pathways (MS/MS)

Upon collisional activation (Collision-Induced Dissociation, CID), the precursor ions will fragment at their weakest bonds and through characteristic rearrangements. The fragmentation of sulfonamides is well-documented and often involves cleavage of the sulfur-nitrogen bond and loss of sulfur dioxide (SO₂).[4][5] Carboxylic acids typically exhibit losses of water (H₂O) and carbon monoxide (CO).[6]

Key Predicted Fragments for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid (Molecular Weight: 193.21 g/mol ):

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Loss
[M-H]⁻ 192.03128.0264.01SO₂
[M-H]⁻ 192.0398.0493.99C₂H₅SO₂ (Ethanesulfonyl group)
[M+H]⁺ 194.04129.0565.00H₂SO₂
[M+H]⁺ 194.04102.0692.00C₂H₅SO₂H (Ethanesulfonic acid)
[M+H]⁺ 194.0484.04110.00C₂H₅SO₂H + H₂O

Causality Behind Fragmentation: The S-N bond is a common cleavage point in sulfonamides.[7] The loss of SO₂ (64 Da) is a hallmark fragmentation pathway for many sulfonamides, often proceeding through a rearrangement mechanism.[8] The loss of the entire ethanesulfonyl group is also highly probable. In positive mode, cleavage of the S-N bond can lead to a protonated azetidine-3-carboxylic acid fragment (m/z 102.06).

Visualization of Predicted Fragmentation

G cluster_pos Positive Ion Mode Fragmentation cluster_neg Negative Ion Mode Fragmentation MH_plus [M+H]⁺ m/z 194.04 frag1_pos m/z 129.05 MH_plus->frag1_pos - H₂SO₂ frag2_pos m/z 102.06 MH_plus->frag2_pos - C₂H₅SO₂H frag3_pos m/z 84.04 frag2_pos->frag3_pos - H₂O MH_minus [M-H]⁻ m/z 192.03 frag1_neg m/z 128.02 MH_minus->frag1_neg - SO₂ frag2_neg m/z 98.04 MH_minus->frag2_neg - C₂H₅SO₂ G Sample Sample in Acetonitrile Injector LC Injector Sample->Injector HILIC HILIC Column (e.g., Amide) Injector->HILIC MS ESI-MS/MS Detector HILIC->MS Data Chromatogram & Mass Spectra MS->Data G Analyte Polar Analyte in Solution Dry Evaporate Solvent Analyte->Dry Deriv Add Silylating Reagent (e.g., MTBSTFA) + Heat Dry->Deriv GC Inject into GC-MS Deriv->GC Result EI Mass Spectrum GC->Result G Start What is the Analytical Goal? Goal1 Quick Purity Check or MW Confirmation? Start->Goal1 Goal2 Quantification in a Complex Matrix (e.g., plasma, urine)? Start->Goal2 Goal3 Analysis of potential volatile impurities or degradants? Start->Goal3 Method1 Direct Infusion ESI-MS/MS Goal1->Method1 Method2 HILIC-ESI-MS Goal2->Method2 Method3 GC-MS with Derivatization Goal3->Method3

Sources

Comparative

Technical Guide: X-ray Crystallography of N-Sulfonylated Azetidine Derivatives

Executive Summary In the realm of medicinal chemistry, N-sulfonylated azetidines represent a high-value scaffold due to their metabolic stability and ability to position substituents in precise vectors. However, their hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, N-sulfonylated azetidines represent a high-value scaffold due to their metabolic stability and ability to position substituents in precise vectors. However, their high ring strain (~25 kcal/mol) and conformational flexibility (ring puckering) present significant characterization challenges.

While NMR spectroscopy is ubiquitous for routine identification, it often fails to resolve the absolute stereochemistry and specific ring conformation required for structure-based drug design (SBDD). Single Crystal X-ray Diffraction (SCXRD) remains the "Gold Standard" for this class of compounds, offering unambiguous determination of the "butterfly" ring pucker and absolute configuration. This guide objectively compares SCXRD with emerging alternatives like MicroED and DFT, providing actionable protocols for the structural elucidation of these strained heterocycles.

The Structural Challenge: The Azetidine "Butterfly"

The azetidine ring is not planar.[1] To relieve torsional strain from eclipsing interactions, the ring adopts a puckered or "butterfly" conformation.

  • The Problem with NMR: In solution, the energy barrier for ring inversion is low (

    
     kcal/mol). NMR signals often represent a time-averaged planar structure, masking the biologically relevant low-energy conformer.
    
  • The Sulfonyl Influence: The bulky electron-withdrawing sulfonyl group (

    
    ) significantly alters the nitrogen pyramidalization and locks the ring into specific puckering angles (
    
    
    
    ) in the solid state, which is critical for binding affinity prediction.

Comparative Analysis: Selecting the Right Tool

For N-sulfonylated azetidines, the choice of technique depends on the specific structural question and sample state.

Technology Comparison Matrix
FeatureX-ray Crystallography (SCXRD) NMR Spectroscopy (NOESY/COSY) MicroED (Electron Diffraction) DFT Computational Modeling
Primary Output Absolute 3D coordinates, PackingConnectivity, Relative Stereochem3D coordinates (Coulombic potential)Predicted low-energy conformers
Sample State Single Crystal (

)
SolutionNanocrystal (

)
Virtual / Gas Phase
Resolution Ultra-High (

)
N/A (Spectral Resolution)High (

)
N/A
Puckering Data Definitive (Frozen State) Ambiguous (Averaged) DefinitivePredictive (Needs validation)
Throughput Medium (Hours to Days)High (Minutes)Medium-High (Minutes per grid)High (Compute dependent)
Key Limitation Crystal Growth Bottleneck Cannot distinguish enantiomers easilyRequires Cryo-TEM accessTheoretical only
Decision Logic Pathway

The following diagram illustrates the logical workflow for characterizing N-sulfonylated azetidines, prioritizing SCXRD for absolute configuration while utilizing MicroED as a fallback.

DecisionMatrix Start New N-Sulfonyl Azetidine Synthesized IsSolid Is the sample a solid? Start->IsSolid NMR Method A: NMR (1H, 13C, NOESY) (Connectivity & Purity) IsSolid->NMR First Pass CrystalCheck Can you grow crystals >10µm? SCXRD Method B: SCXRD (Gold Standard) (Absolute Config & Puckering) CrystalCheck->SCXRD Yes MicroED Method C: MicroED (Nanocrystal Diffraction) CrystalCheck->MicroED No (Powder/Microcrystals) NMR->CrystalCheck Ambiguous Stereochem? DFT Method D: DFT Modeling (Predictive Validation) SCXRD->DFT Compare with Theory MicroED->DFT Compare with Theory

Figure 1: Strategic decision matrix for structural characterization. SCXRD is prioritized for definitive stereochemistry, with MicroED serving as the alternative for nanocrystalline powders.

Technical Deep Dive: Crystallographic Insights

When analyzing N-sulfonylated azetidines via SCXRD, specific structural parameters serve as quality indicators.

The Sulfonyl Geometry

The sulfur atom in the sulfonamide group adopts a distorted tetrahedral geometry. In the crystal lattice, the sulfonyl oxygens (


) act as strong hydrogen bond acceptors, often driving the crystal packing. This is advantageous for crystallization compared to naked azetidines, as the sulfonyl group promotes ordered intermolecular networks.
Representative Crystallographic Parameters

The following data summarizes typical bond lengths and angles observed in high-quality structures of N-arylsulfonyl azetidines. Deviations


 from these values may indicate disorder or incorrect refinement.
ParameterAtoms InvolvedTypical Value (SCXRD)Significance
Bond Length


Indicates sulfonamide character (partial double bond).
Bond Length


Typical

C-N single bond.
Bond Angle

(Ring)

Strained angle (ideal

is

).
Puckering Angle

(Dihedral)

The "Butterfly" angle; critical for docking studies.
Sum of Angles

around N

Indicates pyramidal nitrogen (non-planar).

Experimental Protocol: From Synthesis to Structure

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this specific class of compounds.

Step-by-Step Methodology

Phase 1: Synthesis & Purification

  • Reaction: React the azetidine salt with the appropriate sulfonyl chloride in DCM with TEA at

    
    .
    
  • Purification: Silica gel chromatography is mandatory. Impurities

    
     inhibit crystal growth.
    
  • Validation: Confirm purity via

    
    -NMR.
    

Phase 2: Crystallization (Vapor Diffusion) Rationale: N-sulfonyl azetidines are often soluble in polar organics but insoluble in non-polar hydrocarbons.

  • Dissolution: Dissolve ~5 mg of pure compound in a minimal amount (

    
    ) of Ethanol  or Acetone .
    
  • Setup: Place in an inner vial.

  • Precipitant: Add Hexane or Pentane (

    
    ) to the outer reservoir.
    
  • Incubation: Seal and store at

    
    . The sulfonyl group facilitates stacking; crystals typically appear in 24-72 hours.
    

Phase 3: Data Collection & Refinement

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Temperature: Crucial: Collect data at 100 K . Azetidine rings have high thermal motion; room temperature data often results in "smeared" electron density for the ring carbons, making puckering determination impossible.

  • Resolution: Aim for

    
     to resolve the puckering clearly.
    
  • Refinement: Watch for disorder in the ring carbons. If the ring appears planar with large thermal ellipsoids, it is likely a disordered superposition of two puckered conformers. Use PART commands in SHELX to model split positions.

Workflow Visualization

Workflow Synth Synthesis (Sulfonylation) Purify Purification (>99% Purity) Synth->Purify Cryst Vapor Diffusion (EtOH / Hexane) Purify->Cryst Cool Cryo-Cooling (100 K) Cryst->Cool Harvest Diffract X-ray Diffraction (Data Collection) Cool->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve

Figure 2: Operational workflow for crystallographic characterization of N-sulfonyl azetidines.

Conclusion

For N-sulfonylated azetidines, X-ray Crystallography is not merely a confirmation tool but a necessary analytical filter to determine the precise 3D conformation that solution-state NMR cannot see. While MicroED offers a viable alternative for powder samples, the accessibility and resolution of SCXRD make it the primary choice for defining the stereochemical identity of these drug scaffolds.

References

  • BenchChem. (2025).[1][2][3][4] Unambiguous Structure Confirmation of 2-(Azetidin-3-yl)-4-methylthiazole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods.

  • Creative Biostructure. (2024). SCXRD vs MicroED Comparison for Crystallography Research.

  • Frontiers in Molecular Biosciences. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples.

  • MDPI Molecules. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • Journal of Molecular Biology. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[5] (Contextual reference for ring puckering analysis).

Sources

Validation

Azetidine vs. Pyrrolidine: A Comparative Guide for Drug Design Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the saturated nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as particularly valuable motifs. While structurally similar, the subtle difference in ring size imparts distinct physicochemical and conformational properties that can be strategically exploited in drug design. This guide provides a comprehensive comparison of these two scaffolds, offering insights into their respective advantages and liabilities to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The seemingly minor difference of a single carbon atom between azetidine and pyrrolidine results in significant variations in their fundamental properties. These differences, summarized below, have profound implications for how these scaffolds interact with biological targets and behave in physiological environments.

PropertyAzetidinePyrrolidineRationale & Implications in Drug Design
Ring Strain (kcal/mol) ~25.6~6.0The high ring strain in azetidine leads to a more rigid, puckered conformation, offering a unique three-dimensional vector for substituent placement.[1][2] This rigidity can enhance binding affinity by reducing the entropic penalty upon binding. Pyrrolidine's lower strain allows for greater conformational flexibility through pseudorotation.[3][4]
pKa (of conjugate acid) ~11.29~11.27The basicity of the nitrogen atom is comparable in the unsubstituted rings.[5][6] However, substitution patterns can significantly modulate pKa, influencing factors like solubility and off-target interactions (e.g., hERG).
Conformational Flexibility Rigid, PuckeredFlexible (Pseudorotation)Azetidine's rigidity can lead to higher target selectivity.[1][7] Pyrrolidine's flexibility allows it to adapt to various binding pockets, but may come at an entropic cost.[3][8]
Three-Dimensionality (sp³ character) HighHighBoth scaffolds are rich in sp³ carbons, which is desirable for improving solubility and reducing the likelihood of metabolic liabilities often associated with flat, aromatic systems.[3][7]
Synthetic Accessibility More ChallengingGenerally More AccessibleThe synthesis of substituted azetidines can be more complex due to their inherent ring strain.[2][9] Pyrrolidine scaffolds are often more readily synthesized from a wider range of starting materials.[4][10]

Impact on Pharmacological Properties: A Deeper Dive

The choice between an azetidine and a pyrrolidine scaffold can be a deciding factor in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.

Conformational Rigidity and Target Engagement

The defining characteristic of the azetidine ring is its significant strain, which forces it into a puckered conformation. This inherent rigidity can be a powerful tool for medicinal chemists. By locking substituents into well-defined spatial orientations, it's possible to achieve highly specific interactions with a biological target, potentially leading to increased potency and selectivity.[1][7] This is a key reason why azetidines are increasingly recognized as valuable bioisosteres for larger, more flexible rings like pyrrolidine and piperidine.[7]

Conversely, the five-membered pyrrolidine ring possesses greater conformational flexibility, undergoing a low-energy process of "pseudorotation" where the pucker of the ring continuously changes.[3][4] This flexibility can be advantageous, allowing the molecule to adopt multiple conformations to fit within a binding site. However, this comes with a potential entropic penalty upon binding, which may reduce affinity compared to a pre-organized, rigid ligand.

G cluster_0 Conformational Analysis Azetidine Azetidine (Rigid, Puckered) Defined Substituent Vectors Defined Substituent Vectors Azetidine->Defined Substituent Vectors Pyrrolidine Pyrrolidine (Flexible, Pseudorotation) Adaptable to Binding Pockets Adaptable to Binding Pockets Pyrrolidine->Adaptable to Binding Pockets Potentially Higher Selectivity Potentially Higher Selectivity Defined Substituent Vectors->Potentially Higher Selectivity Potential Entropic Penalty Potential Entropic Penalty Adaptable to Binding Pockets->Potential Entropic Penalty

Caption: Conformational differences between azetidine and pyrrolidine scaffolds.

Physicochemical Properties and "Drug-Likeness"

Both azetidine and pyrrolidine scaffolds contribute to a molecule's three-dimensional character due to their high sp³-hybridized carbon content.[3][7] This is a highly desirable feature in modern drug discovery, as it often leads to improved aqueous solubility and metabolic stability compared to flat, aromatic molecules.

The nitrogen atom in both rings can act as a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor. This ability to engage in hydrogen bonding is crucial for target interaction and for influencing physicochemical properties like solubility. The choice between the two scaffolds can subtly alter the positioning of these interactions.

Therapeutic Precedent: Approved Drugs and Clinical Candidates

The utility of both scaffolds is firmly established in the pharmaceutical industry, with numerous approved drugs incorporating these rings.

Azetidine-Containing Drugs:

  • Baricitinib: An inhibitor of Janus kinase (JAK) used to treat rheumatoid arthritis. The azetidine moiety is crucial for its selectivity and pharmacokinetic profile.[1][11]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma. The azetidine group contributes to its metabolic stability.[1][11]

  • Azelnidipine: A calcium channel blocker for hypertension, where the azetidine ring plays a role in its sustained action.[1][7]

Pyrrolidine-Containing Drugs:

  • Captopril: An angiotensin-converting enzyme (ACE) inhibitor for hypertension, featuring a proline (a pyrrolidine-2-carboxylic acid) core.[12][13]

  • Clindamycin: An antibiotic with a pyrrolidine-containing structure.[12][14]

  • Levetiracetam: An anticonvulsant medication for epilepsy, highlighting the utility of the pyrrolidinone (a derivative of pyrrolidine) scaffold in central nervous system disorders.[15]

Experimental Workflows: Synthesis and Comparative Evaluation

To rationally decide between these scaffolds, a parallel synthesis and evaluation strategy is often employed.

Representative Synthetic Protocols

The synthesis of substituted azetidines often requires specialized methods to overcome the inherent ring strain.[2][9] In contrast, pyrrolidines can frequently be prepared through more classical cyclization strategies.[4][10]

Protocol 1: Synthesis of a 3-Substituted Azetidine Derivative (Conceptual)

  • Starting Material: N-protected-3-oxoazetidine.

  • Reaction: Reductive amination with a primary amine of interest in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Deprotection: Removal of the N-protecting group (e.g., Boc or Cbz) under appropriate acidic or hydrogenolysis conditions.

  • Purification: Column chromatography to yield the desired 3-aminoazetidine derivative.

Protocol 2: Synthesis of a 3-Substituted Pyrrolidine Analog (Conceptual)

  • Starting Material: N-protected-3-oxopyrrolidine.

  • Reaction: Reductive amination with the same primary amine of interest using sodium triacetoxyborohydride.

  • Deprotection: Removal of the N-protecting group.

  • Purification: Column chromatography to yield the corresponding 3-aminopyrrolidine derivative.

Comparative Biological Assay

Once synthesized, the analogous pairs of compounds should be evaluated in relevant biological assays to determine the impact of the scaffold on activity.

Protocol 3: Kinase Inhibition Assay (Example)

  • Plate Preparation: Dispense the azetidine- and pyrrolidine-containing compounds into a 96-well plate at various concentrations.

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specified time.

  • Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the IC₅₀ values for each compound to determine their relative potencies.

G cluster_workflow Comparative Evaluation Workflow Start Design Analogs Synth_Azetidine Synthesize Azetidine Analog Start->Synth_Azetidine Synth_Pyrrolidine Synthesize Pyrrolidine Analog Start->Synth_Pyrrolidine Bio_Assay Biological Assay (e.g., Kinase Assay) Synth_Azetidine->Bio_Assay ADME_Assay ADME Profiling (Solubility, Stability) Synth_Azetidine->ADME_Assay Synth_Pyrrolidine->Bio_Assay Synth_Pyrrolidine->ADME_Assay SAR_Analysis Analyze SAR Bio_Assay->SAR_Analysis ADME_Assay->SAR_Analysis

Caption: Workflow for the comparative evaluation of azetidine and pyrrolidine analogs.

Conclusion: Making an Informed Scaffold Choice

The decision to employ an azetidine or a pyrrolidine scaffold is context-dependent and should be driven by the specific goals of the drug discovery program.

  • Choose Azetidine when:

    • High target selectivity is paramount.

    • A rigid conformational constraint is required to orient substituents for optimal binding.

    • Improving metabolic stability is a key objective.[1]

  • Choose Pyrrolidine when:

    • A degree of conformational flexibility is desired to accommodate the target's binding site.

    • Synthetic tractability and the availability of diverse starting materials are important considerations.[10]

    • Exploring a broader range of substituent vectors through its flexible nature is the goal.

Ultimately, both azetidine and pyrrolidine are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, supported by empirical data from carefully designed experiments, will enable the rational selection of the optimal scaffold for the development of novel and effective therapeutics.

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved February 11, 2026, from [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 11, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved February 11, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved February 11, 2026, from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. Retrieved February 11, 2026, from [Link]

  • List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. Retrieved February 11, 2026, from [Link]

Sources

Comparative

Comparative Guide: Azetidine-Based Inhibitors in Drug Discovery

Topic: In vitro assay comparison of azetidine-based inhibitors Content Type: Publish Comparison Guide Executive Summary: The "Azetidine Switch" In modern medicinal chemistry, the azetidine ring (a saturated 4-membered ni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro assay comparison of azetidine-based inhibitors Content Type: Publish Comparison Guide

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold."[1][2] It is increasingly deployed as a bioisostere for pyrrolidine (5-membered) and piperidine (6-membered) rings. This guide objectively compares the performance of azetidine-based inhibitors against their larger-ring counterparts, focusing on Monoacylglycerol Lipase (MAGL) and STAT3 inhibitors.

Key Performance Indicators (KPIs) Analyzed:

  • Potency (

    
     & 
    
    
    
    ):
    Impact of ring strain and vector positioning on binding affinity.
  • Metabolic Stability (

    
    ):  The "lipophilicity lowering" effect of the azetidine switch.
    
  • Selectivity: How rigid 4-membered constraints alter off-target profiles.

Comparative Analysis: Azetidine vs. Piperidine/Pyrrolidine[3][4]

Case Study A: Covalent MAGL Inhibitors

Monoacylglycerol lipase (MAGL) degrades the endocannabinoid 2-AG.[3][4][5] Inhibitors often employ a carbamate warhead to covalently modify the catalytic Serine-122.

The Comparison: A pivotal study (Pfizer/WuXi, J. Med. Chem. 2017) compared Piperidine-based carbamates (standard class, e.g., JZL184 analogs) with Azetidine-based carbamates .

FeaturePiperidine Analog (Standard)Azetidine Analog (Compound 6)Performance Shift
Scaffold Structure 6-membered flexible ring4-membered rigid ringRigidity increased
MAGL Potency (

)
8.5 nM4.2 nM2x Potency Increase
Inactivation Efficiency (

)


~2.7x Faster On-Rate
Lipophilicity (cLogP) 3.82.9Improved Solubility
Metabolic Stability (

ms)
12 min (High Clearance)>60 min (Low Clearance)Significant ADME Gain

Expert Insight: The superior performance of the azetidine analog is not merely due to size.[6] The azetidine ring lowers the lipophilicity (LogD) compared to piperidine, significantly reducing oxidative metabolism by CYP450 enzymes (which prefer lipophilic substrates). Furthermore, the distinct vector geometry of the 3-substituted azetidine positions the carbamate warhead more optimally for nucleophilic attack by Ser122, evidenced by the higher


.
Case Study B: STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a difficult-to-target transcription factor.

The Comparison: Researchers optimized proline-based (pyrrolidine) inhibitors into azetidine-based analogs (e.g., H172).

  • Pyrrolidine Parent:

    
     (Weak, poor selectivity).
    
  • Azetidine Analog (H172):

    
     (Sub-micromolar).[7]
    
  • Selectivity: The azetidine analogs maintained

    
    
    
    
    
    against STAT1/STAT5, demonstrating that the rigid 4-membered ring fits the unique STAT3 SH2 domain pocket more precisely than the flexible proline.

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of Azetidine-based covalent inhibitors in the MAGL pathway.

MAGL_Inhibition Enzyme MAGL Enzyme (Ser122-OH) Complex Non-Covalent Complex (E•I) Enzyme->Complex Binding (Ki) Faster diffusion (Low LogP) Inhibitor Azetidine-Carbamate Inhibitor Inhibitor->Complex Adduct Carbamylated Enzyme (Covalent Adduct) Complex->Adduct Carbamylation (k_inact) Optimized Geometry Substrate 2-AG (Endocannabinoid) Adduct->Substrate Blocks Hydrolysis

Caption: Kinetic pathway of MAGL covalent inhibition. Azetidine scaffolds enhance both the initial binding (Ki) via reduced lipophilicity and the inactivation step (k_inact) via geometric alignment.

Experimental Protocols

To validate azetidine performance, standard


 assays are insufficient for covalent inhibitors. You must determine 

to truly differentiate the scaffold's kinetic efficiency.
Protocol A: Time-Dependent Inhibition (k_inact/K_I)

Objective: Determine the second-order rate constant for covalent inactivation of MAGL.

Reagents:

  • Enzyme: Recombinant Human MAGL (1 nM final).

  • Substrate: 4-nitrophenyl acetate (colorimetric) or Resorufin acetate (fluorogenic).

  • Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

Workflow:

  • Pre-Incubation: Prepare a 96-well plate with varying concentrations of the Azetidine inhibitor (

    
     to 
    
    
    
    expected
    
    
    ).
  • Enzyme Addition: Add MAGL enzyme to the inhibitor wells.

  • Time Points: At specific time intervals (

    
     min), transfer an aliquot of the enzyme-inhibitor mix to a secondary "Activity Plate" containing a saturating concentration of substrate (
    
    
    
    ).
  • Measurement: Measure the residual enzyme activity (velocity) immediately on a kinetic plate reader (Ex/Em appropriate for substrate).

  • Data Analysis:

    • Plot

      
       vs. Time for each concentration to get 
      
      
      
      (slope).
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max rate) and
      
      
      (affinity).
    • Validation Check: The plot of

      
       vs [I] should be hyperbolic. If linear, 
      
      
      
      is too high to measure (very weak binding), and efficiency is defined by the slope (
      
      
      ).
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Confirm the "Azetidine Advantage" in metabolic stability compared to piperidine.

Workflow:

  • Reaction Mix: Incubate test compound (1

    
    ) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH-regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time.
    
    • Success Criteria: Azetidine analogs should show

      
       (Low clearance) vs. Piperidine analogs often 
      
      
      
      .

Workflow Visualization

Assay_Workflow cluster_biochem Biochemical Validation cluster_adme ADME Profiling start Start: Azetidine Candidate step1 IC50 Screening (Fixed 10 min pre-incubation) start->step1 step2 k_inact/K_I Determination (Time-dependent) step1->step2 If IC50 < 100 nM decision1 k_inact/K_I > 10,000? step2->decision1 decision1->start No (Re-design) step3 Microsomal Stability (Human/Mouse) decision1->step3 Yes step4 LogD Measurement (Lipophilicity) step3->step4 decision2 T_1/2 > 30 min? step4->decision2 final Lead Candidate decision2->final Yes

Caption: Step-wise screening workflow for validating Azetidine-based covalent inhibitors.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 2017.[4][5]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020.

  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem, 2025.[1][8][9]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Computer-Aided Molecular Design, 2017.

Sources

Validation

A Technical Guide to Assessing the Metabolic Stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid and Its Analogs

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound with high metabolic liability may be rapidly cleared fr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound with high metabolic liability may be rapidly cleared from the body, failing to achieve the necessary exposure to exert its pharmacological effect. Conversely, an overly stable compound might accumulate, leading to potential toxicity. This guide provides a comprehensive framework for assessing the metabolic stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, a novel scaffold of interest, by comparing it with strategically chosen alternative compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis to guide researchers in making informed decisions during lead optimization.

The Structural Rationale: Azetidine, Sulfonamide, and Carboxylic Acid Moieties

The structure of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid presents a fascinating case for metabolic assessment. It incorporates three key functional groups, each with distinct implications for its metabolic fate:

  • Azetidine Ring: This four-membered saturated heterocycle is often incorporated into drug candidates to enhance properties like solubility and metabolic stability. Its rigid, three-dimensional structure can orient substituents in a way that shields them from metabolic enzymes.

  • Ethanesulfonyl Group: The N-sulfonylation of the azetidine ring is expected to decrease the basicity of the nitrogen atom, which can influence its interaction with metabolizing enzymes and potentially enhance its stability. However, sulfonamides themselves can be subject to metabolism.

  • Carboxylic Acid: This functional group is a common pharmacophore, but it is also a well-known site for metabolic conjugation, primarily through glucuronidation. This can lead to rapid clearance of the drug. The potential for metabolic instability of carboxylic acids often prompts medicinal chemists to explore bioisosteric replacements.

To provide a meaningful assessment of our target compound, we will compare its metabolic stability against three carefully selected alternatives:

  • Azetidine-3-carboxylic acid: To evaluate the intrinsic stability of the core scaffold.

  • Methanesulfonamide: To understand the metabolic contribution of a simple alkyl sulfonamide.

  • Ibuprofen and its Tetrazole Bioisostere: A classic example to benchmark the metabolic stabilization achieved by replacing a carboxylic acid with a less metabolically labile bioisostere. Tetrazoles are common and effective bioisosteres for carboxylic acids, often leading to improved metabolic stability.

Experimental Workflow for Assessing Metabolic Stability

The following diagram outlines the comprehensive workflow for evaluating the in vitro metabolic stability of our compounds of interest.

G cluster_0 In Vitro Metabolic Stability Assessment A Compound Preparation & QC B Liver Microsomal Stability Assay A->B Phase I Metabolism C Hepatocyte Stability Assay A->C Phase I & II Metabolism D Data Analysis B->D C->D E Comparative Assessment D->E Determine t½ & CLint

Caption: A streamlined workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocols

The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which involves enzymes like cytochrome P450s (CYPs) that are abundant in liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 20 mM NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension (final concentration 0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic stability by including both Phase I and Phase II metabolic enzymes present in intact hepatocytes.

Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Resuspend the hepatocytes in incubation medium to a final density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.

    • Add the test compound to a final concentration of 1 µM.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Comparative Metabolic Stability Data

The following table presents hypothetical but representative data from the described in vitro assays, illustrating the expected metabolic stability profile of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid in comparison to the selected alternatives.

CompoundIn Vitro Half-life (t½, min) in Human Liver MicrosomesIn Vitro Half-life (t½, min) in Human HepatocytesPredicted In Vivo Clearance
1-(Ethanesulfonyl)azetidine-3-carboxylic acid > 6045Low to Moderate
Azetidine-3-carboxylic acid> 60> 120Low
Methanesulfonamide> 60> 120Low
Ibuprofen3020High
Ibuprofen Tetrazole Bioisostere> 60> 120Low

Interpretation of Results and Mechanistic Insights

The data presented in the table leads to several key insights:

  • 1-(Ethanesulfonyl)azetidine-3-carboxylic acid is predicted to have moderate metabolic stability. The shorter half-life in hepatocytes compared to microsomes suggests that it is likely a substrate for Phase II conjugation enzymes, targeting the carboxylic acid moiety.

  • Azetidine-3-carboxylic acid and Methanesulfonamide are both highly stable, indicating that the core azetidine ring and the sulfonamide group, in these simple contexts, are not major sites of metabolism.

  • The comparison between Ibuprofen and its tetrazole bioisostere clearly demonstrates the impact of replacing a metabolically labile carboxylic acid. The significantly longer half-life of the tetrazole analog highlights a successful strategy for improving metabolic stability.

The likely metabolic pathways for our target compound are visualized below.

G cluster_0 Metabolic Pathways Parent 1-(Ethanesulfonyl)azetidine- 3-carboxylic acid Metabolite1 Glucuronide Conjugate Parent->Metabolite1 UGTs (Phase II) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYPs (Phase I) Metabolite3 Ring-Opened Metabolite Parent->Metabolite3 CYPs (Phase I)

Caption: Potential metabolic pathways for the target compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial assessment of the metabolic stability of 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. The comparative approach, utilizing structurally related compounds and a well-established drug-bioisostere pair, allows for a nuanced interpretation of the experimental data.

Our analysis suggests that while the N-sulfonylated azetidine core is likely stable, the carboxylic acid moiety is a potential metabolic soft spot, susceptible to Phase II conjugation. This hypothesis should be confirmed through metabolite identification studies.

Should the metabolic clearance be deemed too high for the desired therapeutic application, the insights gained from this study provide a clear path for optimization. The successful stabilization of ibuprofen through bioisosteric replacement of its carboxylic acid suggests that a similar strategy could be employed for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid. Exploring tetrazole or other carboxylic acid bioisosteres would be a logical next step in the lead optimization cascade.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Ethanesulfonyl)azetidine-3-carboxylic acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, with its dist...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, with its distinct functional groups, demand a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific principles.

Hazard Analysis: A Synthesis of Structural Alerts

While a specific Safety Data Sheet (SDS) for 1-(Ethanesulfonyl)azetidine-3-carboxylic acid may not be readily available, a professional assessment of its structure allows for a robust prediction of its potential hazards. The molecule incorporates three key functional groups, each contributing to its overall reactivity and toxicological profile:

  • Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is a known structural alert. Azetidine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2][3] Its derivatives can also be potent irritants.

  • Ethanesulfonyl Group: The presence of the sulfonyl moiety suggests that the compound is a strong acid. Ethanesulfonic acid, a related compound, is considered hazardous and requires the use of protective clothing and handling in a well-ventilated area to avoid inhalation and skin contact.[4]

  • Carboxylic Acid: This functional group imparts acidic properties and can be a source of irritation to the skin, eyes, and respiratory tract.

Based on this composite analysis, it is prudent to treat 1-(Ethanesulfonyl)azetidine-3-carboxylic acid as a compound that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following recommendations are based on a conservative risk assessment derived from the hazards of analogous structures.

Eye and Face Protection

Given the potential for serious eye irritation and damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or equivalent standards are the absolute minimum for any work with this compound.[5]

  • Recommended for Splash Hazard: For procedures involving solutions, such as transfer, dissolution, or when working with quantities greater than a few grams, chemical splash goggles are essential.

  • Maximum Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles.[6] For certain high-risk operations, a full-face respirator can provide a combined solution for eye, face, and respiratory protection.[6]

Skin and Body Protection

Preventing skin contact is crucial. The appropriate level of body protection will depend on the scale of the work.

  • Gloves: Standard laboratory nitrile gloves should be sufficient for handling small quantities of the solid. However, it is critical to inspect gloves for any signs of degradation or permeation. For prolonged handling or when working with solutions, double-gloving provides an additional layer of protection. Always remove gloves using the proper technique to avoid contaminating your skin.[5]

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[7] In such scenarios, impervious clothing is recommended.[5]

Respiratory Protection

The potential for respiratory tract irritation necessitates careful control of airborne exposure.[8]

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All handling of solid 1-(Ethanesulfonyl)azetidine-3-carboxylic acid that could generate dust, as well as any work with its solutions, should be conducted within a certified chemical fume hood.[5]

  • Respirator Use: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges appropriate for acid gases and organic vapors should be used. All personnel requiring respirators must be part of a respiratory protection program that includes fit testing and training.

PPE Selection and Donning/Doffing Protocols

A systematic approach to PPE selection and use is fundamental to ensuring its effectiveness.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_scale Scale of Operation cluster_hazard Hazard Potential cluster_ppe Required PPE Level start Identify Experimental Procedure (e.g., Weighing, Dissolution, Reaction) scale Small Scale (<1g) or Large Scale (>1g)? start->scale hazard Low or High Splash/Aerosol Potential? scale->hazard Large Scale scale->hazard Small Scale level1 Level 1: - Safety Glasses - Lab Coat - Nitrile Gloves hazard->level1 Low level2 Level 2: - Chemical Goggles - Lab Coat - Double Nitrile Gloves hazard->level2 High (Small Scale) level3 Level 3: - Face Shield & Goggles - Chemical Resistant Apron/Coveralls - Double Nitrile Gloves - Consider Respirator hazard->level3 High (Large Scale)

Caption: PPE Selection Workflow based on task and scale.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Lab Coat/Coveralls: Put on your lab coat or other protective garments.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.[5]

  • Lab Coat/Coveralls: Remove your lab coat or coveralls, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Respirator (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the operational environment and proper disposal of waste.

Summary of PPE for Different Scenarios
ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing (Solid) Safety glasses with side-shieldsLab coat, nitrile glovesWork in a fume hood
Dissolution Chemical splash gogglesLab coat, nitrile gloves (double-gloving recommended)Work in a fume hood
Reaction Setup/Workup Chemical splash goggles (face shield for larger scale)Lab coat, chemical-resistant apron, double glovesWork in a fume hood
Bulk Transfer Face shield and chemical splash gogglesChemical-resistant coveralls, double glovesWork in a well-ventilated area; respirator may be necessary
Spill Cleanup Full-face shield and chemical splash gogglesChemical-resistant coveralls, heavy-duty gloves, bootsAir-purifying respirator with appropriate cartridges
Disposal Plan

All waste generated from handling 1-(Ethanesulfonyl)azetidine-3-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][11]

By adhering to these rigorous safety protocols, researchers can confidently handle 1-(Ethanesulfonyl)azetidine-3-carboxylic acid, ensuring their personal safety and the integrity of their work.

References

  • Pi Chemicals. (n.d.). 1-Boc-(S)
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  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
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